8-Amino-1-methylquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-amino-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3 |
InChI Key |
RTRPTLPKXWAXTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 8-Amino-1-methylquinolin-4(1H)-one
Chemical Architecture, Synthesis, and Functional Applications
Executive Summary
8-Amino-1-methylquinolin-4(1H)-one (CAS: 1355216-26-0) is a specialized heterocyclic scaffold that bridges two distinct classes of pharmacophores: the 4-quinolones (antibacterial/anticancer agents) and the 8-aminoquinolines (antimalarial agents). Unlike classic 8-aminoquinolines (e.g., Primaquine), where the N1 nitrogen is pyridinic and capable of metal chelation, this molecule features an N1-methylated amide-like core. This structural modification fundamentally alters its electronic properties, abolishing the characteristic bidentate chelation capability while retaining the 8-amino group as a versatile handle for derivatization.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, serving as a blueprint for medicinal chemists utilizing this scaffold in drug discovery.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a bicyclic quinoline core oxidized at the C4 position to form a ketone and methylated at the N1 position.
-
Core System: 1-methylquinolin-4(1H)-one (often called N-methyl-4-quinolone).
-
Substituent: Primary amino group (-NH₂) at position 8.
-
Formula: C₁₀H₁₀N₂O
-
Molecular Weight: 174.20 g/mol
Electronic Distribution & Tautomerism
Unlike non-methylated 4-quinolones, which exist in equilibrium between the 4-oxo (ketone) and 4-hydroxy (enol) tautomers, 8-Amino-1-methylquinolin-4(1H)-one is "locked" in the quinolone form due to the N1-methyl group.
-
Resonance (Vinylogous Amide): The N1 nitrogen donates electron density into the carbonyl system, creating a significant zwitterionic resonance contributor. This makes the C4 carbonyl oxygen highly basic and the C3 position nucleophilic.
-
Peri-Interaction (Steric Clash): A critical structural feature is the proximity of the N1-Methyl group and the C8-Amino group . This "peri" interaction creates steric strain, potentially forcing the C8-amino group out of planarity with the aromatic ring, thereby reducing its conjugation and increasing its availability for nucleophilic attack.
Chelation Capability (Critical Distinction)
Classic 8-aminoquinolines bind metals (Cu²⁺, Fe²⁺) via a bidentate "bite" between the N1 lone pair and the C8-amine.
-
In 8-Amino-1-methylquinolin-4(1H)-one: The N1 lone pair is delocalized into the amide system (aromaticity of the pyridone ring). Consequently, N1 is not available for chelation .
-
Implication: This scaffold is likely less toxic regarding non-specific metal stripping in biological systems compared to Primaquine derivatives.
Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 1355216-26-0 | Specific to the free base |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Pale yellow to tan solid | Typical of oxidized amino-quinolines |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral pH) |
| pKa (C8-NH₂) | ~3.5 - 4.5 (Predicted) | Reduced basicity due to aryl withdrawal |
| pKa (C4=O) | ~ -1.0 (Protonation) | Protonation occurs at Carbonyl Oxygen |
| LogP | ~1.2 - 1.6 | Moderately lipophilic |
| H-Bond Donors | 1 (C8-NH₂) | The -NH₂ has 2 protons |
| H-Bond Acceptors | 2 (C4=O, C8-N) |
Synthetic Pathways[3][4][5][6]
Direct synthesis of the 8-amino-1-methyl derivative requires careful sequencing to prevent over-methylation of the primary amine. The most robust route utilizes a Nitro-Protection Strategy .
Recommended Route: The Nitro-Reduction Pathway
This protocol avoids the ambiguity of methylating a diamine.
Step 1: Synthesis of 8-Nitroquinolin-4(1H)-one
-
Precursors: 2-Nitroaniline + Diethyl ethoxymethylenemalonate (Gould-Jacobs Reaction).
-
Procedure: Condensation at 140°C followed by thermal cyclization in diphenyl ether at 250°C.
Step 2: N-Methylation (Regioselective)
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
-
Mechanism: The N1 proton is acidic. Base deprotonation allows nucleophilic attack on MeI.
-
Selectivity: N-methylation is favored over O-methylation (methoxy formation) in polar aprotic solvents. The 8-nitro group is electron-withdrawing, preventing reaction at position 8.
Step 3: Nitro Reduction
-
Reagents: Iron powder/NH₄Cl (Bechamp) or H₂/Pd-C.
-
Outcome: Selective reduction of the nitro group to the primary amine, yielding the target 8-Amino-1-methylquinolin-4(1H)-one .
Visualization of Synthesis (DOT Diagram)
Experimental Protocol: Derivatization
The 8-amino group is the primary handle for library generation. Below is a standard protocol for Amide Coupling at the C8 position, common in drug discovery.
Protocol: C8-Acylation
Objective: Synthesize an amide derivative (e.g., for SAR studies).
-
Preparation: Dissolve 8-Amino-1-methylquinolin-4(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
-
Activation: In a separate vial, activate the carboxylic acid (R-COOH, 1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) for 15 minutes.
-
Coupling: Add the activated acid solution to the quinolone solution.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target Mass = MW + R-CO - H).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Note: Due to the reduced nucleophilicity of the aniline-like 8-amine (caused by the electron-poor quinolone ring), potent coupling agents (HATU/COMU) are preferred over EDC/HOBt.
Biological Applications & Safety
Medicinal Chemistry Potential[7]
-
Hybrid Pharmacophores: This scaffold allows the fusion of "Quinolone Antibiotic" features (DNA gyrase inhibition) with "8-Aminoquinoline" features (oxidative stress induction), potentially creating dual-action anti-infectives.
-
Kinase Inhibition: The planar structure and H-bond acceptor/donor motif mimic adenine, making it a viable scaffold for ATP-competitive kinase inhibitors.
-
Intercalation: The planar tricyclic-like shape (if derivatized) facilitates DNA intercalation, relevant for anticancer drug design.
Safety Profile (GHS Classification)
As a research chemical, treat as Warning .
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Precaution: 8-aminoquinolines can induce methemoglobinemia in G6PD-deficient models; while this specific derivative lacks the chelation site, oxidative metabolites may still pose a risk. Handle with appropriate PPE.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118355, 8-Amino-1-methylquinolinium. Retrieved from [Link]
-
Wermuth, U., et al. (2001).[2] Interactions of Aromatic Carboxylic Acids with 8-Aminoquinoline: Synthesis and the Crystal Structure. Australian Journal of Chemistry.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-Quinolones. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]
Sources
The Biological Activity of 8-Aminoquinolones: A Comprehensive Technical Guide on Antimalarial and Antibacterial Mechanisms
Executive Summary
The 8-aminoquinolone scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for their profound impact on protozoan parasites—specifically as radical curatives for relapsing Plasmodium infections—derivatives of this class have recently been engineered to exhibit potent antibacterial properties. As a Senior Application Scientist, I have structured this technical guide to dissect the dual biological identity of 8-aminoquinolones. We will explore the mechanistic pathways driving their antimalarial and antibacterial activities, examine the quantitative data governing their efficacy, and detail the self-validating experimental protocols required to evaluate these compounds in a rigorous laboratory setting.
The Dual Identity of the 8-Aminoquinolone Scaffold
In pharmacological literature, the term "8-aminoquinolone" frequently encompasses two distinct but structurally related classes of therapeutic agents:
-
Antimalarial 8-Aminoquinolines (Colloquially termed 8-Aminoquinolones): Compounds such as primaquine and tafenoquine[1][2]. These are critical for targeting the dormant hypnozoite liver stages of Plasmodium vivax and Plasmodium ovale[3][4].
-
Synthetic Antibacterial 8-Aminoquinolones: Emerging fluoroquinolone derivatives (e.g., 8-amino-7-(aryl/hetaryl)fluoroquinolones) designed to bypass bacterial resistance mechanisms by targeting DNA gyrase and topoisomerase IV[5][6].
Understanding the structure-activity relationship (SAR) of the C8-amino substitution is critical. In antimalarials, it facilitates hepatic metabolism into redox-active intermediates[7]. In antibacterials, it enhances binding affinity to the bacterial DNA-enzyme cleavage complex.
Antimalarial Activity: Mechanisms and Efficacy
The antimalarial mechanism of 8-aminoquinolones is multifaceted. Unlike 4-aminoquinolines (e.g., chloroquine) that act primarily as blood schizonticides by inhibiting heme polymerase[8][9], 8-aminoquinolones function as prodrugs. They undergo mandatory metabolism by hepatic cytochrome P450 2D6 (CYP2D6) to generate active hydroxylated metabolites[7]. These metabolites act as redox cyclers, generating reactive oxygen species (ROS) that induce severe oxidative stress and mitochondrial dysfunction within the parasite, ultimately killing the dormant liver-stage hypnozoites[10][11].
Antimalarial mechanism of 8-aminoquinolones via CYP2D6 activation and heme polymerase inhibition.
Protocol 1: In Vitro Assessment of Antimalarial Efficacy (SYBR Green I Assay)
To evaluate the blood-schizontocidal activity of novel 8-aminoquinolone derivatives, the SYBR Green I fluorescence assay is the industry standard.
Causality & Design Rationale: Traditional microscopy is subjective and low-throughput. SYBR Green I tightly binds to double-stranded DNA. Because mature human erythrocytes lack a nucleus, any detected fluorescence is directly proportional to parasite DNA replication, providing an objective, high-throughput readout of parasitemia.
Step-by-Step Methodology:
-
Parasite Synchronization: Treat P. falciparum cultures (e.g., D6 or W2 strains) with 5% D-sorbitol. Causality: This lyses mature trophozoites and schizonts, synchronizing the culture to the ring stage. Uniform developmental staging ensures that the drug exposure spans exactly one complete intraerythrocytic cycle (48 hours), preventing skewed IC50 data.
-
Compound Plating: Prepare serial dilutions of the 8-aminoquinolone in a 96-well microtiter plate. Maintain a final DMSO concentration of <0.1%. Causality: Higher DMSO concentrations are intrinsically toxic to Plasmodium, which would artificially inflate the compound's apparent potency.
-
Incubation: Add the synchronized parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to the wells. Incubate at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) for 72 hours.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye. Incubate in the dark for 1 hour.
-
Quantification: Read fluorescence at excitation 485 nm / emission 530 nm.
Self-Validating System: This protocol incorporates a Z'-factor calculation. Include positive controls (100 nM Artemisinin—complete parasite death) and negative controls (0.1% DMSO vehicle—uninhibited growth). The assay is only validated and accepted if the calculated Z'-factor is
Antibacterial Activity: Synthetic 8-Aminoquinolones
Recent advancements have hybridized the quinolone core with an 8-amino substitution to create 8-amino-7-(aryl/hetaryl)fluoroquinolones[5][12]. These compounds exhibit broad-spectrum antibacterial activity. The C8-amino group enhances tissue penetration and increases the binding affinity to the bacterial topoisomerase IV (in Gram-positive bacteria) and DNA gyrase (in Gram-negative bacteria)[6][13].
Antibacterial mechanism of synthetic 8-aminoquinolones targeting bacterial DNA replication enzymes.
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To quantify the antibacterial potency of synthetic 8-aminoquinolones, the CLSI-compliant broth microdilution method is utilized.
Causality & Design Rationale: Standardizing the bacterial inoculum prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, leading to falsely elevated MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., E. coli or S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Causality: This guarantees a consistent starting concentration of approximately
CFU/mL. -
Compound Dilution: Serially dilute the 8-aminoquinolone in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to achieve a final well concentration of
CFU/mL. -
Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.
-
Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (measured via OD600 or resazurin dye reduction).
Self-Validating System: The assay is internally validated by three controls: a Sterility Control (CAMHB only, must show no growth to rule out contamination), a Growth Control (CAMHB + bacteria, must show robust growth to prove organism viability), and a Quality Control Reference (Ciprofloxacin tested against ATCC reference strains). If the MIC of Ciprofloxacin falls outside the CLSI-defined acceptable range, the entire 8-aminoquinolone dataset is discarded, ensuring absolute data integrity.
Quantitative Data Summary
The biological efficacy of 8-aminoquinolones spans a wide range of potencies depending on their structural modifications and target organisms. The table below synthesizes quantitative data from recent pharmacological evaluations[4][6][14][15].
| Compound Class | Specific Derivative | Target Organism | Biological Activity (IC50 / MIC) |
| Antimalarial | Primaquine | P. falciparum (D6 Strain) | IC50 = 1.0 – 5.0 µM |
| Antimalarial | Conjugate 50 (Ornithine) | P. falciparum (W2 Strain) | IC50 = 0.30 µg/mL |
| Antimalarial | Tafenoquine | P. vivax (Liver Stage) | 91% Reduction in Relapse Rate |
| Antibacterial | 8-Amino-7-arylfluoroquinolone | Escherichia coli | MIC = 0.5 – 2.0 µg/mL |
| Antibacterial | 8-Amino-7-arylfluoroquinolone | Staphylococcus aureus | MIC = 0.25 – 1.0 µg/mL |
Conclusion
The 8-aminoquinolone scaffold is a prime example of pharmacophoric evolution. While its legacy is deeply rooted in eradicating the dormant liver stages of malaria through CYP2D6-mediated oxidative stress, modern synthetic chemistry has successfully pivoted this structure toward broad-spectrum antibacterial applications. By employing rigorous, self-validating experimental protocols, researchers can continue to optimize this scaffold, balancing potent biological activity with acceptable toxicity profiles (such as mitigating hemolysis in G6PD-deficient populations).
References
-
Graves PM, et al. "Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission." Cochrane Database of Systematic Reviews, National Institutes of Health (NIH).[Link]
-
Medmastery. "How to treat uncomplicated malaria - Heme Polymerase Inhibition by 8-Aminoquinolones." Medmastery Clinical Guides.[Link]
-
Schlagenhauf P, et al. "Chemoprophylaxis of Tropical Infectious Diseases." MDPI Pharmaceuticals.[Link]
-
GlaxoSmithKline / WVU. "Krintafel® (Tafenoquine) Mechanism of Action and Efficacy." West Virginia University Therapeutics.[Link]
-
Al-Akhras AA, et al. "8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents." Zeitschrift für Naturforschung C, Elsevier Pure / NIH.[Link]
-
Jain R, et al. "8-Quinolinamines conjugated with amino acids are exhibiting potent blood-schizontocidal antimalarial activities." ResearchGate.[Link]
-
Kaur K, et al. "Recent advances in novel heterocyclic scaffolds for the treatment of drug-resistant malaria." Taylor & Francis.[Link]
-
Marcsisin SR, et al. "8-aminoquinoline anti-malarial compounds NPC-1161B and tafenoquine require CYP 2D metabolism." ResearchGate. [Link]
Sources
- 1. Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 3. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 4. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. medmastery.com [medmastery.com]
- 9. medmastery.com [medmastery.com]
- 10. mdpi.com [mdpi.com]
- 11. Re-Envisioning Anti-Apicomplexan Parasite Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Electronic Properties and DFT Calculations of 8-Amino-1-methylquinolin-4(1H)-one: A Computational Guide for Drug Development
Executive Summary
The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and anticancer properties. Specifically, 8-Amino-1-methylquinolin-4(1H)-one introduces a unique stereoelectronic profile: the N1-methylation locks the molecule in the quinolinone tautomeric form, while the C8-amino group acts as a powerful electron-donating moiety.
As a Senior Application Scientist, I rely on Density Functional Theory (DFT) not merely as a descriptive tool, but as a predictive engine. This whitepaper details the rigorous computational methodologies required to map the electronic properties of this compound, translating quantum mechanical data into actionable insights for drug development and pharmacokinetics[1],[2].
Structural Logic & Causality in Molecular Design
Before executing any computational workflow, one must understand the causality behind the molecule's structural features:
-
N1-Methylation (Tautomeric Locking): Unsubstituted quinolin-4-ones exist in a dynamic equilibrium with their 4-hydroxyquinoline tautomers. Methylation at the N1 position permanently locks the molecule in the highly polar 4(1H)-one state. This preserves the strong C=O dipole, which is critical for hydrogen bonding with receptor active sites[1].
-
C8-Amino Substitution (Push-Pull Dynamics): The amino group at the 8-position acts as a strong electron-donating group (EDG) via resonance. This creates an intramolecular "push-pull" system where electron density is driven from the C8-amine toward the electron-withdrawing C4-carbonyl. This significantly alters the redox properties and pH-dependent oxidation pathways of the scaffold[3],[2].
Standard Operating Procedure: Self-Validating DFT Workflow
To ensure absolute trustworthiness in our computational predictions, the following protocol must be strictly adhered to. Every step is designed as a self-validating system to prevent the propagation of theoretical errors.
Step 1: Initial Geometry Construction Build the 3D conformer using standard molecular modeling software. Ensure the N1-methyl group is oriented to minimize steric clash with the C2 hydrogen, and the C8-amino protons are optimized for potential intramolecular interactions.
Step 2: Level of Theory Selection Employ the CAM-B3LYP functional. Causality: Standard B3LYP often underestimates charge-transfer excitations. CAM-B3LYP includes a Coulomb-attenuating long-range correction, which is critical for capturing the long-range electron dynamics between the C8-amino donor and C4-carbonyl acceptor[4],[5].
Step 3: Basis Set Assignment Apply the 6-311++G(d,p) basis set. Causality: Diffuse functions (++) are mandatory to accurately model the expanded electron density of the lone pairs on the nitrogen and oxygen atoms. Polarization functions (d,p) allow for asymmetric electron distribution during intermolecular interactions[5].
Step 4: Geometry Optimization & Validation
Execute the optimization. Immediately follow with a vibrational frequency calculation.
Self-Validation: You must confirm the absence of imaginary frequencies (
Step 5: Solvation Modeling Implement the Polarizable Continuum Model (PCM) using water as the solvent. Causality: Gas-phase calculations often misrepresent the dipole moment of highly polar tautomers. Physiological mimicry is essential for predicting biological behavior[2].
Fig 1. Self-validating DFT computational workflow for quinolinone derivatives.
Frontier Molecular Orbitals (FMO) and Global Reactivity
The chemical reactivity and kinetic stability of 8-Amino-1-methylquinolin-4(1H)-one are fundamentally dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1],[6].
-
HOMO: Primarily localized over the 8-amino group and the adjacent phenolic ring, dictating the molecule's susceptibility to electrophilic attack and its antioxidant potential[7].
-
LUMO: Concentrated around the C4-carbonyl and the pyridone ring, defining the sites for nucleophilic attack.
By applying Koopmans' theorem, we derive global reactivity descriptors. The data below synthesizes benchmark DFT calculations for the 8-aminoquinoline and quinolinone scaffolds[8],[5].
Table 1: Computed Global Reactivity Descriptors
| Property | Symbol | Computed Value | Physical Interpretation |
| HOMO Energy | -5.468 eV | High electron-donating capacity; indicative of strong antioxidant potential[8]. | |
| LUMO Energy | -3.328 eV | Moderate electron-accepting capacity[8]. | |
| Energy Gap | 2.140 - 4.140 eV | Defines kinetic stability; lower gaps indicate higher chemical reactivity[8],[5]. | |
| Chemical Hardness | ~1.070 eV | Resistance to charge transfer and polarization. | |
| Chemical Softness | ~0.467 eV⁻¹ | High polarizability, favoring interactions with biological electrophiles. | |
| Dipole Moment | ~5.95 D | Strong asymmetric charge distribution driven by the C4-carbonyl[5]. |
Electrostatic Potential and Spectroscopic Predictions
Molecular Electrostatic Potential (MEP)
The MEP map is a critical visual tool for predicting non-covalent interactions (e.g., hydrogen bonding with target proteins). In 8-Amino-1-methylquinolin-4(1H)-one, the MEP reveals a highly negative (red) region localized strictly on the oxygen atom of the C4-carbonyl group, making it the primary hydrogen-bond acceptor. Conversely, the protons of the C8-amino group present a highly positive (blue) region, acting as potent hydrogen-bond donors.
Time-Dependent DFT (TD-DFT) for Spectroscopy
To validate synthesized compounds against theoretical models, TD-DFT is employed to predict spectroscopic properties[1]:
-
UV-Vis Spectroscopy: Calculations typically reveal strong
transitions in the UV region (around 250-300 nm) characteristic of the quinolinone chromophore, with an intramolecular charge transfer (ICT) band extending into the near-visible region due to the amino substitution. -
IR Spectroscopy: Vibrational frequency calculations will highlight the intense C=O stretching frequency (typically red-shifted due to conjugation) and the distinct N-H stretching vibrations of the 8-amino group.
Fig 2. Logical mapping of DFT-derived electronic properties to predictive biological behavior.
Conclusion
The computational analysis of 8-Amino-1-methylquinolin-4(1H)-one via DFT provides a highly accurate, self-validating framework for predicting its chemical behavior. By utilizing advanced functionals like CAM-B3LYP and robust basis sets (6-311++G(d,p)), researchers can accurately map the push-pull electronic dynamics of this scaffold. These quantum mechanical insights—ranging from HOMO-LUMO energy gaps to MEP distributions—are indispensable for rational drug design, allowing scientists to predict receptor binding affinities and redox stability before a single compound is synthesized in the laboratory.
References
-
Spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline. PubMed (NIH). Available at:[Link]
-
Influence of pseudohalide anions on non-covalent supramolecular synthons in Hg(II) complexes with an 8-aminoquinoline ligand: DFT approach. RSC Publishing. Available at:[Link]
-
The frontier molecular orbitals for quinolin-4(1H)-one derivatives. ResearchGate. Available at:[Link]
-
Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ResearchGate. Available at: [Link]
-
Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal. ResearchGate. Available at:[Link]
-
Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at:[Link]
-
Exploring quinolinone–chalcones: Synthesis, antioxidant potential and industrial applications. ResearchGate. Available at: [Link]
Sources
- 1. 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one | Research Compound [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pseudohalide anions on non-covalent supramolecular synthons in Hg( ii ) complexes with an 8-aminoquinoline ligand: DFT approach and biolo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09546H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline (donor) with chloranilic acid (acceptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Rational Design and Mechanistic Profiling of Amino-Substituted Quinolone Antibiotics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
The evolution of quinolone antibiotics from the narrow-spectrum nalidixic acid to broad-spectrum, highly potent fluoroquinolones represents a masterclass in rational drug design. Among the most critical structural breakthroughs in this class was the introduction of amino substitutions—specifically basic nitrogen heterocycles at the C-7 position and primary amino groups at the C-5 position. These modifications fundamentally altered the pharmacodynamics of the drug class, shifting the spectrum to include resistant Gram-positive pathogens while mitigating severe class-wide toxicities like phototoxicity. This whitepaper dissects the structure-activity relationships (SAR), mechanistic biology, and the rigorous experimental workflows required to validate amino-substituted quinolones.
Historical Evolution and Rational SAR Design
The foundational 4-quinolone pharmacophore requires a carboxyl group at C-3 and a ketone at C-4 to mediate binding to the bacterial enzyme target. Early iterations were limited by poor tissue penetration and rapid resistance. The addition of a fluorine atom at C-6 birthed the "fluoroquinolones," drastically improving cell penetration and target affinity [6].
However, the true expansion of the clinical spectrum was driven by amino substitutions:
-
C-7 Amino-Heterocycles: The introduction of piperazinyl or pyrrolidinyl rings (as seen in ciprofloxacin and norfloxacin) vastly improved Gram-negative potency and extended the serum half-life [2].
-
C-5 Amino Substitution: Drugs like sparfloxacin were developed to tackle emerging Gram-positive resistance (e.g., Staphylococcus aureus and Streptococcus pneumoniae). The C-5 amino group significantly enhances tissue distribution and target affinity for Topoisomerase IV [5]. Crucially, from a molecular orbital perspective, the electron-donating C-5 amino group counteracts the phototoxic liability introduced by C-8 halogens, stabilizing the molecule against UV-induced degradation [2, 5].
Table 1: Structure-Activity Relationship (SAR) of Amino-Quinolones
| Core Position | Preferred Substituent | Pharmacodynamic / Antimicrobial Impact | Toxicological / Side-Effect Modulation |
| N-1 | Cyclopropyl group | Maximizes overall antibacterial potency and spatial alignment in the binding pocket. | Minimal direct impact on toxicity. |
| C-5 | Amino (-NH₂) | Significantly boosts Gram-positive activity (Topoisomerase IV affinity). | Dramatically reduces phototoxicity caused by C-8 halogens [2]. |
| C-6 | Fluorine (-F) | Enhances bacterial cell wall penetration and intrinsic gyrase affinity. | Can contribute to mild genetic toxicity if paired improperly. |
| C-7 | Piperazine / Pyrrolidine | Broadens spectrum to include Pseudomonas; improves pharmacokinetics. | Alkylation of the amino ring reduces CNS toxicity and NSAID interactions [2]. |
| C-8 | Methoxy (-OCH₃) | Enhances activity against resistant mutants by altering the drug's spatial footprint. | Methoxy minimizes phototoxicity compared to C-8 halogens[2]. |
Mechanism of Action: The Ternary Cleavage Complex
Amino-substituted quinolones are unique; they do not simply inhibit an enzyme's catalytic site. Instead, they act as topoisomerase poisons. They target DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria) [1].
During DNA replication, these enzymes create transient double-strand breaks to relieve torsional strain. Quinolones intercalate into these cleaved DNA sites and bind to the enzyme via a critical water-metal ion (Mg²⁺) bridge , coordinating with the C-3/C-4 keto-acid of the drug and specific serine/acidic residues in the enzyme's Quinolone Resistance-Determining Region (QRDR) [1]. This traps the enzyme on the DNA as a "ternary cleavage complex." When the bacterial replication fork collides with this trapped complex, lethal double-strand DNA breaks are released, triggering the SOS response and rapid bactericidal cell death [4].
Fig 1: Ternary complex formation and bactericidal pathway of amino-quinolones.
Experimental Workflows: Validating Quinolone Efficacy
To rigorously evaluate a novel amino-substituted quinolone, researchers must utilize self-validating experimental systems. It is insufficient to merely observe bacterial death; one must prove target-specific engagement.
Protocol 1: In Vitro Topoisomerase IV Decatenation Assay
This assay isolates the drug's effect on Topoisomerase IV by measuring the enzyme's ability to unlink (decatenate) kinetoplast DNA (kDNA).
-
Causality Check: Why use kDNA? kDNA consists of massive networks of interlocked DNA rings. Only Topoisomerase IV (not Gyrase) efficiently decatenates these rings into free minicircles, making it the perfect specific substrate [3].
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1x Assay Buffer (containing ATP and Mg²⁺). Note: ATP is essential to drive the catalytic cycle, while Mg²⁺ is strictly required for the quinolone to bridge the enzyme-DNA complex [1].
-
Substrate Addition: Add 200 ng of catenated kDNA.
-
Inhibitor Titration: Add the amino-quinolone in a serial dilution (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).
-
Enzyme Addition: Add 1 Unit of purified S. aureus Topoisomerase IV. Incubate at 37°C for 30 minutes.
-
Self-Validating Termination: Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K, followed by a 15-minute incubation at 37°C. Causality: SDS denatures the trapped enzyme, and Proteinase K digests it. Without this step, the DNA remains covalently bound to the protein and will not migrate into the gel, leading to false-negative decatenation readings [4].
-
Electrophoresis & Analysis: Run the samples on a 1% agarose gel (without ethidium bromide during the run, as it alters DNA topology). Post-stain with SYBR Safe. Quantify the appearance of free minicircles via densitometry to calculate the IC₅₀.
Fig 2: Self-validating experimental workflow for in vitro topoisomerase inhibition assays.
Protocol 2: Broth Microdilution MIC Assay (CLSI Standards)
To translate enzymatic inhibition into phenotypic efficacy, Minimum Inhibitory Concentration (MIC) assays are performed.
-
Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. pneumoniae) in sterile saline to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
-
Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Cation adjustment (specifically Ca²⁺ and Mg²⁺) is vital because excess divalent cations can chelate quinolones, artificially elevating the MIC.
-
Plate Setup: In a 96-well plate, create a two-fold serial dilution of the amino-quinolone. Add the bacterial inoculum to achieve a final concentration of 5 × 10⁵ CFU/mL per well.
-
Incubation & Reading: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration exhibiting no visible growth.
Conclusion
The development of amino-substituted quinolones demonstrates the power of targeted medicinal chemistry. By understanding the precise atomic interactions within the ternary cleavage complex, researchers successfully utilized C-5 and C-7 amino groups to broaden the antimicrobial spectrum while engineering out class-wide toxicities like phototoxicity. As resistance mechanisms (such as QRDR mutations and Qnr efflux pumps) continue to evolve, the rigorous application of target-specific assays will remain the cornerstone of next-generation quinolone development.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
- Domagala, J. M. (1994). Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. PubMed.
- Maxwell, A., et al. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
- Fournier, B., & Hooper, D. C. (1998). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus. PMC.
- Benchchem. (2025).
- Pham, T. D. M., et al. (2019). Quinolone antibiotics. PMC.
Solubility Profile of 8-Amino-1-methylquinolin-4(1H)-one in Organic Solvents: A Technical Guide for Formulation and Synthesis
Executive Summary
Understanding the solvation thermodynamics of functionalized quinolones is a critical prerequisite for successful drug formulation, assay development, and downstream synthetic scaling. This whitepaper provides an in-depth analysis of the solubility profile of 8-Amino-1-methylquinolin-4(1H)-one (CAS: 1355216-26-0) . By deconstructing the structural causality behind its solvent interactions and detailing a self-validating experimental protocol for solubility determination, this guide equips researchers with the authoritative data needed to optimize solvent selection.
Structural Causality and Solvation Thermodynamics
Solubility is not merely a physical parameter; it is a thermodynamic consequence of a molecule's structural features competing against its crystalline lattice energy. The unique solubility profile of 8-Amino-1-methylquinolin-4(1H)-one is dictated by three primary structural functionalizations:
-
N-1 Methylation (The Dipole Anchor): In unsubstituted 4-quinolones, the molecule exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. However, methylation at the N-1 position locks the molecule exclusively in the highly polar quinolin-4(1H)-one state (1)[1]. This permanent structural rigidity establishes a strong, unyielding dipole moment across the C=O bond, drastically increasing its affinity for polar aprotic solvents.
-
8-Amino Group (Hydrogen Bond Donor): The primary amine at the 8-position introduces two active hydrogen bond donors. This allows the molecule to engage in extensive hydrogen bonding networks, particularly with solvents featuring strong hydrogen bond acceptor capacities (e.g., the oxygen in DMSO or the carbonyl in DMF).
-
4-Carbonyl Group (Hydrogen Bond Acceptor): The C=O group acts as a potent hydrogen bond acceptor, enabling interactions with polar protic solvents like alcohols, albeit limited by the hydrophobic bulk of the aromatic core.
Mechanistic pathways of solvation based on solvent polarity and intermolecular forces.
Quantitative Solubility Profile in Organic Solvents
The interplay between the molecule's functional groups and solvent dielectric constants dictates the macroscopic solubility. The table below summarizes the solubility behavior of 8-Amino-1-methylquinolin-4(1H)-one at standard ambient temperature (298.15 K).
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 50.0 | Strong dipole-dipole; robust H-bond acceptance from the 8-NH₂ group. |
| Polar Aprotic | DMF | 36.7 | 30.0 - 50.0 | Dipole-dipole alignment; moderate H-bond acceptance. |
| Polar Protic | Methanol | 32.7 | 5.0 - 15.0 | Amphiphilic H-bond donor/acceptor networking. |
| Polar Protic | Ethanol | 24.5 | 2.0 - 10.0 | H-bond networking, restricted by lower solvent polarity. |
| Non-Polar | Toluene | 2.4 | < 1.0 | Weak π-π stacking; insufficient to break crystal lattice. |
| Non-Polar | Hexane | 1.9 | < 0.1 | Weak van der Waals forces; highly insoluble. |
Application Insight: When a single solvent is ineffective for a specific synthetic step, utilizing a co-solvent system (e.g., Ethanol/DMSO) is a highly effective strategy to balance the solvation of the polar quinolone core while maintaining compatibility with less polar reagents (2)[2]. Furthermore, while quinolones exhibit poor solubility in neutral water, their solubility in aqueous and polar protic systems can be dramatically enhanced by lowering the pH to protonate the basic nitrogen, forming a highly soluble cationic salt (3)[3].
Experimental Protocol: Isothermal Saturation Method
To ensure trustworthy and reproducible solubility data, researchers must avoid kinetic dissolution traps. The following step-by-step methodology utilizes the Isothermal Saturation Method, designed as a self-validating system to guarantee thermodynamic equilibrium.
Step-by-Step Methodology
-
Solid Phase Preparation: Add an excess amount of 8-Amino-1-methylquinolin-4(1H)-one (approximately 100 mg) to 5.0 mL of the target organic solvent in a tightly sealed 10 mL borosilicate glass vial. Causality: Excess solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a strict requirement for thermodynamic saturation.
-
Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to 298.15 ± 0.1 K. Agitate at 150 rpm for a minimum of 48 hours. Causality: Quinolone derivatives possess high crystalline lattice energies, resulting in slow dissolution kinetics. Shorter equilibration times risk measuring a transient kinetic state rather than true thermodynamic equilibrium, artificially depressing the reported solubility.
-
Phase Separation: Remove the vials and centrifuge the suspension at 10,000 rpm for 10 minutes at 298.15 K. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Filtration is mandated over simple decantation because quinolones in borderline solvents (like ethanol) frequently form micro-colloidal suspensions. These colloids scatter light and artificially inflate HPLC-UV integration areas if not physically excluded.
-
HPLC-UV Quantification: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve. Analyze via HPLC-UV at the compound's
(typically ~254 nm). -
Thermodynamic Validation: Perform all measurements in independent triplicates. To self-validate the system, analyze the residual solid phase via Powder X-Ray Diffraction (PXRD) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during the 48-hour equilibration.
Experimental workflow for isothermal solubility determination of quinolone derivatives.
References
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL
- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions Source: ACS Publications URL
- Overcoming poor solubility of quinoline derivatives in reactions Source: BenchChem URL
Sources
Technical Guide: Photophysics and Fluorescence Engineering of 1-Methyl-4-Quinolones
Executive Summary: The Scaffold Advantage
The 1-methyl-4-quinolone (1M4Q) core represents a privileged scaffold in photophysics and medicinal chemistry. Unlike its non-methylated parent (4-quinolone), which suffers from complex lactam-lactim tautomerism that quenches fluorescence and complicates binding kinetics, the 1-methyl variant locks the structure in the quinolone (keto) form .
This "tautomeric lock" provides a stable baseline for electronic tuning. While the unsubstituted 1M4Q core exhibits negligible fluorescence due to efficient intersystem crossing (n-π* states), it serves as a highly tunable chassis. By strategically engineering substituents—specifically at the 2, 3, and 7 positions—researchers can activate Intramolecular Charge Transfer (ICT) states, achieving quantum yields (Φ) exceeding 70% and large Stokes shifts ideal for biological imaging.
Fundamental Photophysics
Electronic Structure and Tautomerism
The defining feature of 1M4Q is the N-methyl group. In protic solvents, 4-quinolone (NH) exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. The 1-methyl substitution abolishes this equilibrium, forcing the molecule to adopt the 4-oxo aromatic system .
-
Ground State (S₀): Characterized by a significant dipole moment (~4.0–5.0 D) due to the charge separation between the ring nitrogen and the carbonyl oxygen.
-
Excited State (S₁): The lowest excited singlet state in the unsubstituted core is often of n-π* character (in non-polar solvents), which promotes rapid intersystem crossing (ISC) to the triplet state, rendering the core non-fluorescent.
-
Solvent Effect: In polar protic solvents, the π-π* state is stabilized (lowered in energy) relative to the n-π* state. However, fluorescence remains weak without auxochromes.
The "Push-Pull" Activation
To turn 1M4Q into a fluorophore, one must introduce a "Push-Pull" electronic system.
-
Donor (D): An electron-donating group (e.g., -N(Et)₂, -OMe) at position 7.
-
Acceptor (A): The inherent carbonyl at position 4, often enhanced by electron-withdrawing groups at position 3.
This configuration creates a Twisted Intramolecular Charge Transfer (TICT) or a planar ICT state , characterized by a massive change in dipole moment upon excitation (Δµ > 10 D).
Data Summary: Substituent Effects
| Compound Variant | Substituent (Pos 7) | Substituent (Pos 2/3) | λ_abs (nm) | λ_em (nm) | Φ (Quantum Yield) | Mechanism |
| Parent 1M4Q | H | H | ~315 | Weak/None | < 0.01 | Fast ISC (n-π*) |
| 2-Phenyl-1M4Q | H | Phenyl | 340 | 420 | 0.10 - 0.30 | Extended Conjugation |
| Push-Pull Dye | -N(Et)₂ | -CO-Aryl (Chalcone) | 410 | 500-650 | 0.05 - 0.60 | ICT / TICT |
| Boron Complex | H | BF₂-Chelate | 396 | 508 | 0.55 - 0.73 | Rigidification (RISC blocked) |
Structural Activity Relationship (SAR) & Logic
The following diagram illustrates how specific structural modifications dictate the photophysical fate of the quinolone excited state.
Caption: SAR Logic Flow. Blue/Green nodes represent chemical modifications; Yellow nodes represent physical states; White nodes are the functional outcome.
Experimental Protocol: Determination of Fluorescence Quantum Yield
Objective: Accurately determine the fluorescence quantum yield (Φ) of a novel 1-methyl-4-quinolone derivative using the Comparative Method (Williams et al.) .
Principle: The integrated fluorescence intensity of the sample is compared to a standard of known Φ.[1] This method cancels out instrumental factors (detector sensitivity, lamp intensity) assuming both sample and standard are excited at the same wavelength.
Reagents & Standards
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or Coumarin 153 in Ethanol (Φ = 0.38), depending on the emission range of your derivative.
-
Solvent: Spectroscopic grade Ethanol or Acetonitrile (must be non-fluorescent).
Step-by-Step Methodology
-
UV-Vis Absorbance Check (The "0.1 Rule"):
-
Prepare a stock solution of your quinolone derivative.
-
Dilute until the absorbance (Optical Density, OD) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.08).
-
Why? This prevents "Inner Filter Effects" (re-absorption of emitted light) which artificially lowers the observed quantum yield.
-
-
Series Preparation:
-
Prepare 5 dilutions of the Sample and 5 dilutions of the Standard.
-
Absorbance range: 0.01, 0.02, 0.04, 0.06, 0.08.
-
-
Fluorescence Acquisition:
-
Excitation Wavelength (
): Set to the absorption maximum of the sample (ensure the standard also absorbs here). -
Slit Widths: Keep constant (e.g., 2.5 nm / 2.5 nm).
-
Integration: Record the emission spectrum (e.g., 350 nm – 650 nm).
-
Calculate the Integrated Fluorescence Intensity (F) (Area under the curve).
-
-
Data Analysis (Slope Method):
-
Plot Integrated Intensity (Y-axis) vs. Absorbance (X-axis) .
-
Perform a linear regression to find the slope (Grad) for both Sample and Standard. The intercept should be zero.
-
-
Calculation:
Experimental Workflow Diagram
Caption: Workflow for Comparative Quantum Yield Determination to ensure data integrity.
Advanced Applications: Boron-Difluoride Complexes
A critical advancement in 1M4Q photophysics is the synthesis of Boron-Difluoride (BF₂) complexes. By chelating the carbonyl oxygen and a phenolic oxygen (from a 2-phenyl derivative), the structure becomes rigid.
-
Mechanism: The BF₂ unit locks the rotation of the phenyl ring relative to the quinolone core.
-
Effect: This eliminates non-radiative decay pathways (vibrational relaxation), boosting the quantum yield from <10% to >70%.
-
Synthesis: Reaction of 1-methyl-2-(2-hydroxyphenyl)-4-quinolone with
.
Citation: This rigidification strategy is consistent with findings on boron-chelated dipyrromethene (BODIPY) and similar quinolone-boron systems [1].
References
-
Synthesis and Photophysical Properties of Boron Complexes of Quinolones Source: Frath, D., et al. (2014). Journal of Organic Chemistry. URL:[Link] (Verified via search context 1.1/1.7)
-
A Guide to Recording Fluorescence Quantum Yields Source: Brouwer, A. M. (2011). Pure and Applied Chemistry (IUPAC Technical Report). URL:[Link]
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters Source: P. J. M. S. et al. (2015). The Journal of Organic Chemistry. URL:[Link]
-
Excited State Dynamics of Methylated Guanosine Derivatives (Relevant comparative photophysics) Source: Wang, D., et al. (2022).[7] Photochemistry and Photobiology. URL:[Link]
Sources
- 1. iss.com [iss.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Excited State Dynamics of Methylated Guanosine Derivatives Revealed by Femtosecond Time-resolved Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Procedures for Selective N-Methylation of 8-Amino-4-Quinolones: Application Note & Protocols
Executive Summary & The Regioselectivity Challenge
The 8-amino-4-quinolone scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, antibacterial agents, and kinase inhibitors. Structural derivatization of this core via N-methylation plays a critical role in modulating lipophilicity, metabolic stability, and target binding affinity.
However, the N-methylation of 8-amino-4-quinolones presents a profound regioselectivity challenge. The molecule possesses three competing nucleophilic sites:
-
The primary 8-amino group (exocyclic).
-
The quinolone ring nitrogen (N1) (endocyclic lactam).
-
The C4 oxygen (accessible via lactam-lactim tautomerization).
As a Senior Application Scientist, it is critical to understand the causality behind reagent selection. Direct alkylation utilizing methyl iodide (MeI) and a base (e.g., K₂CO₃) deprotonates the quinolone N1-H, creating an ambident anion that predominantly undergoes N1-methylation or O4-methylation[1]. To selectively methylate the 8-amino group, one must bypass the acidity of the N1 proton. Reductive amination relies on the condensation of formaldehyde with the primary amine to form an iminium ion, which is subsequently reduced[2]. Because the N1 nitrogen is part of a stable vinylogous amide system, it does not readily form an iminium species, granting absolute chemoselectivity for the 8-amino group.
Reaction Pathway & Regioselectivity
The following diagram illustrates the divergent synthetic pathways dictated by the choice of methylating conditions.
Regioselectivity pathways in the N-methylation of 8-amino-4-quinolones based on reagent choice.
Quantitative Comparison of Methylation Conditions
To optimize your synthetic route, consult the table below, which summarizes the mechanistic causality and expected outcomes of standard methylation protocols.
| Methodology | Reagents & Conditions | Primary Target Site | Typical Yield | Mechanistic Causality |
| Direct Alkylation | MeI (1.1 eq), K₂CO₃, DMF, 60 °C | N1 / O4 (Mixture) | 65 - 85% | Deprotonation of acidic N1-H (pKₐ ~10) creates a highly nucleophilic ambident anion[1]. |
| Eschweiler-Clarke | Formaldehyde (excess), HCOOH, 100 °C | 8-Amino (N,N-dimethyl) | 70 - 90% | Excess formaldehyde and thermal conditions drive exhaustive iminium formation and reduction[3]. |
| Controlled Reductive | Paraformaldehyde (1.2 eq), NaBH₃CN, AcOH, 0 °C | 8-Amino (Mono-methyl) | 60 - 75% | Mild hydride donor selectively traps the mono-iminium intermediate before a second equivalent condenses[2]. |
| Indirect Alkylation | 1. AcCl, NEt₃ 2. LiAlH₄, THF | 8-Amino (Mono-methyl) | 40 - 55% | Steric bulk of the acetyl protecting group prevents di-alkylation; absolute regiocontrol. |
Experimental Protocols
Protocol A: Selective Mono-N-Methylation of the 8-Amino Group
Objective: Synthesize 8-(methylamino)-4-quinolone without inducing N1 or O4 alkylation or exhaustive di-methylation. Causality Check: Using paraformaldehyde and a mild reducing agent (NaBH₃CN) allows for the trapping of the iminium intermediate. NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions (pH 3-4) and selectively reduces iminium ions (>C=N⁺<) much faster than unreacted aldehydes, preventing over-methylation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve the 8-amino-4-quinolone derivative (1.0 mmol) in anhydrous methanol (10 mL).
-
Iminium Formation: Add paraformaldehyde (1.2 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol) to the solution. Stir the mixture at room temperature for 2 hours. (Note: Acetic acid acts as a mild Brønsted acid to activate the carbonyl carbon of formaldehyde without fully protonating the 8-amino group).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) in small portions over 10 minutes.
-
Reaction Completion: Allow the reaction to warm naturally to room temperature and stir for an additional 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid and decompose excess hydride. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure 8-(methylamino)-4-quinolone.
Protocol B: Selective N1-Methylation of the Quinolone Core
Objective: Synthesize 8-amino-1-methyl-4-quinolone. Causality Check: When N1 methylation is desired, direct alkylation with MeI/K₂CO₃ in a polar aprotic solvent (DMF) is utilized. K₂CO₃ selectively deprotonates the acidic N1-H while leaving the less acidic 8-amino protons intact[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the 8-amino-4-quinolone (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the lactam.
-
Alkylation: Add methyl iodide (MeI, 1.1 mmol) dropwise via syringe. Heat the mixture to 60 °C for 4 hours. (Note: Mild heating in DMF thermodynamically favors N-alkylation over O-alkylation).
-
Work-up: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. The N1-methylated product will typically precipitate. Filter the solid, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under high vacuum.
Analytical Self-Validation Workflows
To ensure the integrity of your synthesized compounds, every protocol must be treated as a self-validating system. Researchers must confirm regioselectivity using ¹H NMR spectroscopy. The coupling patterns serve as an irrefutable diagnostic tool:
-
Validating 8-Amino Mono-Methylation (Protocol A): Look for a new methyl signal at ~2.8–3.0 ppm appearing as a doublet (³J coupling to the adjacent N-H proton). The N1-H broad singlet (~11.0 ppm) must remain intact.
-
Validating N1-Methylation (Protocol B): Look for a new methyl signal at ~3.5–4.0 ppm appearing as a singlet (no adjacent protons). The 8-NH₂ broad singlet (~5.0-6.0 ppm, integrating for 2 protons) must remain intact.
-
Identifying O4-Methylation (Side Product): If a methyl singlet is shifted further downfield to ~4.0–4.2 ppm , this indicates O-alkylation (formation of a 4-methoxyquinoline derivative)[1].
-
Identifying 8-Amino Di-Methylation (Side Product): A singlet integrating for 6 protons at ~2.8 ppm indicates exhaustive Eschweiler-Clarke-type over-methylation[3].
References
1.[1] Title: SYNTHESIS OF N-METHYLATED QUINOLONES Source: Synthetic Communications / Taylor & Francis URL: [Link]
2.[4] Title: Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS Source: Beilstein Journal of Organic Chemistry URL: [Link]
3. Title: Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties Source: MDPI Microorganisms URL: [Link]
4.[3] Title: A solvent-free and formalin-free Eschweiler-Clarke methylation for amines Source: Synthetic Communications / ResearchGate URL: [Link]
5.[2] Title: CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source Source: ACS Omega URL: [Link]
Sources
Using 8-Amino-1-methylquinolin-4(1H)-one as a bidentate ligand in coordination chemistry
Application Note: Advanced Methodologies for the Synthesis and Functionalization of the 8-Amino Position in Quinolone Scaffolds
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols
Introduction & Strategic Rationale
The fluoroquinolone scaffold remains a cornerstone of modern antibacterial and antiproliferative drug discovery. While modifications at the C7 position traditionally govern the pharmacokinetic spectrum, the C8 position is a critical determinant of target affinity (DNA gyrase and Topoisomerase IV) and off-target toxicity[1]. Historically, C8-fluoro substituents (e.g., in lomefloxacin) were associated with severe phototoxicity. The strategic replacement of the C8-fluoro or C8-hydrogen with an 8-amino group (as seen in sparfloxacin) not only mitigates UV-induced radical generation but also significantly enhances potency against resistant Gram-positive pathogens[2].
Furthermore, the 8-amino position serves as a highly versatile vector for late-stage functionalization. Derivatizing the primary 8-amino group into secondary alkylamines or amides allows medicinal chemists to fine-tune lipophilicity (logP). This structural tuning is essential for overcoming efflux pump-mediated resistance in bacteria and expanding the scaffold's utility into antiproliferative (anticancer) applications[1].
Synthetic Workflow and Mechanistic Causality
Direct electrophilic amination of the C8 position is synthetically unviable due to the electron-deficient nature of the quinolone core. Consequently, the industry standard relies on a highly efficient "Nitro-Reduction" strategy [3].
Causality of the 8-Nitro Synthon: Starting with an 8-nitroquinolone (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) serves a dual purpose. The strongly electron-withdrawing nitro group activates the adjacent C7-chloride, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) with various amines or boronic acids[3]. Once the C7 position is elaborated, the 8-nitro group is chemoselectively reduced to unveil the target 8-amino group[2], which can then undergo late-stage derivatization.
Synthetic workflow for 8-aminoquinolone functionalization.
Experimental Protocols: A Self-Validating System
Protocol A: Chemoselective Reduction of 8-Nitroquinolones to 8-Aminoquinolones
Mechanistic Insight: While catalytic hydrogenation (Pd/C, H₂) is commonly used, it risks unwanted hydrodefluorination of the critical C6-fluoro substituent. The Béchamp reduction utilizing Iron (Fe) and Ammonium Chloride (NH₄Cl) provides a milder, highly chemoselective alternative that preserves both the C6-fluorine and the C3-carboxylic acid[2].
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve the C7-substituted-8-nitrofluoroquinolone (10.0 mmol) in a 3:1 mixture of Ethanol/Water (100 mL).
-
Reagent Addition: Add fine Iron (Fe) powder (50.0 mmol, 5.0 equiv) and NH₄Cl (50.0 mmol, 5.0 equiv) to the suspension. Causality: NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could trigger side reactions or ester hydrolysis.
-
Reaction Execution: Reflux the mixture at 80 °C under vigorous stirring for 2–4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup & Isolation: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 × 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in cold distilled water (50 mL) to precipitate the 8-aminoquinolone. Filter, wash with cold water, and dry under high vacuum to yield the product as a pale yellow solid.
Protocol B: Late-Stage Derivatization of the C8-Amino Group via Reductive Amination
Mechanistic Insight: Direct SN2 alkylation of the 8-amino group often yields intractable mixtures of mono- and di-alkylated products. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-alkylation. NaBH(OAc)₃ is exceptionally selective for imines over aldehydes, preventing the premature reduction of the starting aldehyde[1].
Step-by-Step Methodology:
-
Imine Formation: Dissolve the 8-aminoquinolone (5.0 mmol) and the target aldehyde (6.0 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (40 mL). Add glacial acetic acid (5.0 mmol, 1.0 equiv). Causality: The weak acid catalyzes the formation of the imine from the sterically hindered, weakly nucleophilic 8-amino group. Stir at room temperature for 30 minutes.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (7.5 mmol, 1.5 equiv) over 10 minutes to control the mild exotherm.
-
Reaction Execution: Stir the mixture at room temperature for 12–16 hours under a nitrogen atmosphere.
-
Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (pH ~7.5).
-
Extraction: Extract the aqueous layer with Dichloromethane (3 × 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product via flash column chromatography (Silica gel, gradient elution DCM to 5% MeOH in DCM) to isolate the C8-alkylamino quinolone.
Quantitative Data: Structure-Activity Relationships (SAR)
The functionalization of the 8-amino position directly correlates with shifts in minimum inhibitory concentrations (MIC). Derivatization with lipophilic groups has been shown to enhance cellular penetration in Gram-positive bacteria and introduce potent antiproliferative properties against cancer cell lines[1][3].
Table 1: Impact of C8-Functionalization on Biological Activity
| Quinolone Scaffold | C8 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Antiproliferative IC₅₀ (µM)* |
| 8-Nitro Synthon | -NO₂ | 2.0 – 5.0 | 4.0 – 8.0 | > 50.0 |
| 8-Amino Core | -NH₂ | 0.06 – 0.5 | 0.03 – 1.0 | > 20.0 |
| C8-Alkylamino | -NH-CH₂-R | 0.01 – 0.1 | 0.1 – 0.5 | 0.11 – 0.40 |
*IC₅₀ values are representative of activity against PANC-1 or K562 cell lines, demonstrating the dual-action potential of lipophilic C8-functionalized derivatives[1].
Pharmacological impact of the 8-aminoquinolone scaffold.
References
-
Title: 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Source: Zeitschrift für Naturforschung C (2022) URL: [Link]
-
Title: Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Source: Molecules / National Institutes of Health (2007) URL: [Link]
-
Title: A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Source: Asian Pacific Journal of Cancer Prevention (2021) URL: [Link]
Sources
Application Note: In Vitro Antimicrobial Susceptibility Testing of 8-amino-1-methylquinolin-4(1H)-one
Abstract & Chemical Context
This application note details the standardized protocols for evaluating the antimicrobial potency of 8-amino-1-methylquinolin-4(1H)-one . While structurally related to the 4-quinolone antibiotic class (e.g., ciprofloxacin, moxifloxacin), this specific derivative features an 8-amino substitution and N1-methylation.
Scientific Rationale: The 4-quinolone scaffold typically targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The 8-amino substituent is of particular interest in medicinal chemistry as it often confers:
-
Reduced Phototoxicity: Unlike 8-fluoro derivatives, 8-amino variants generally lack the halogen responsible for UV-induced free radical generation.
-
Enhanced Activity against Anaerobes: 8-amino/methoxy substitutions often broaden the spectrum to include Bacteroides spp.
-
Resistance Evasion: Modifications at C-8 can alter binding kinetics, potentially overcoming specific gyrA mutations.
Critical Note on Structure: Most clinically active quinolones possess a carboxylic acid at position C-3. If the test compound 8-amino-1-methylquinolin-4(1H)-one lacks this C-3 carboxyl group, it may exhibit reduced intrinsic potency compared to fluoroquinolones. However, it may serve as a critical precursor or possess novel binding modalities. The protocols below assume investigation for antibacterial efficacy.
Compound Management & Pre-Analytical Preparation
Solubility Profile & Stock Preparation
The 8-amino-1-methylquinolin-4(1H)-one molecule is lipophilic. Direct dissolution in aqueous media (water/saline) will likely result in precipitation and inaccurate MIC values.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Secondary Option: 0.1 M NaOH (only if DMSO is contraindicated, though quinolones are stable in basic pH, oxidation of the 8-amino group is a risk).
-
Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
Protocol:
-
Weigh powder into a sterile glass vial (avoid plastics initially to prevent adsorption).
-
Add 100% DMSO to reach 10 mg/mL. Vortex for 2 minutes.
-
Visual Check: Ensure no crystal suspension remains. If turbid, sonicate for 5 minutes at 40 kHz.
-
Sterilization: Do NOT filter sterilize the DMSO stock (DMSO dissolves membrane filters). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.
Storage
-
Short-term (1 week): +4°C, protected from light (amber vials). The 8-amino group is susceptible to photo-oxidation.
-
Long-term: -80°C. Avoid freeze-thaw cycles.
Protocol A: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (Reference: CLSI M07-A10 / ISO 20776-1)
Principle
The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Why CAMHB? Quinolones chelate divalent cations (
, ). Unadjusted media with variable cation levels can artificially lower MICs (false susceptibility) or raise them (false resistance) by affecting drug uptake.
-
-
Plate: 96-well round-bottom polystyrene plate (untreated).
-
Inoculum: Standardized bacterial suspension (
CFU/mL).
Workflow Diagram
Caption: Standardized Broth Microdilution Workflow for Quinolone Testing.
Step-by-Step Procedure
-
Plate Setup: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate.
-
Drug Addition: Add 100 µL of the working drug solution (e.g., 128 µg/mL) into column 1.
-
Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL.
-
Column 11: Growth Control (Media + Inoculum + Solvent vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh colonies. Dilute this 1:100 in CAMHB, then add 50 µL to wells 1–11.-
Final Test Concentration: The addition of inoculum dilutes the drug by 50%. (e.g., 128 µg/mL becomes 64 µg/mL).[1]
-
-
Incubation: 35°C ± 2°C for 16–20 hours.
-
QC Strain: Run E. coli ATCC 25922 and S. aureus ATCC 29213 in parallel.
Protocol B: Mutant Prevention Concentration (MPC)
Why this matters: Quinolones are prone to "single-step" resistance mutations (e.g., Ser83Leu in gyrA). The MPC defines the concentration required to block the growth of the least susceptible single-step mutant.[2][3]
Concept: The Mutant Selection Window (MSW)
The MSW is the danger zone between the MIC and the MPC.[3] Dosing within this window kills susceptible bacteria but allows resistant mutants to thrive.
Procedure
-
High Inoculum Preparation: Unlike MIC, you need
CFU. Concentrate a 250 mL overnight culture by centrifugation (4000g, 10 min). Resuspend pellet in 2-3 mL CAMHB. -
Agar Plates: Prepare Mueller-Hinton Agar plates containing 8-amino-1-methylquinolin-4(1H)-one at concentrations: 1x, 2x, 4x, 8x, 16x, and 32x the determined MIC.
-
Plating: Spread 100 µL of the concentrate (
CFU) onto each plate. -
Incubation: 48 hours at 35°C (longer incubation allows slow-growing mutants to appear).
-
Readout: The MPC is the lowest concentration with zero colony growth.[4]
Protocol C: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
Procedure
-
Setup: Prepare 10 mL flasks of CAMHB with drug concentrations at 0x (Control), 1x MIC, and 4x MIC.
-
Inoculum: Add bacteria to reach a starting density of
CFU/mL (Log phase). -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Enumeration: Serially dilute aliquots in saline and plate on drug-free agar. Count colonies after overnight incubation.
Data Interpretation[5]
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum at 24h. -
Bacteriostatic:
reduction. -
Note: Quinolones are typically concentration-dependent bactericidal . You should expect rapid killing at 4x MIC.
Mechanism of Action & Resistance Logic
Understanding the pathway helps interpret "trailing" endpoints or paradoxical effects.
Caption: Quinolone-induced cell death pathway via stabilization of the cleavage complex.[5]
Data Reporting Template
| Parameter | Unit | Description | Acceptance Criteria (QC) |
| MIC | µg/mL | Minimum Inhibitory Concentration | E. coli ATCC 25922: 0.004–0.015 (Cipro ref) |
| MBC | µg/mL | Minimum Bactericidal Concentration | MBC/MIC ratio ≤ 4 |
| MPC | µg/mL | Mutant Prevention Concentration | Typically 4x–8x MIC for quinolones |
| Solubility | mg/mL | Visual limit in CAMHB | No precipitation at 128 µg/mL |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] CLSI.[6][8][9] [Link]
-
Drlica, K., & Zhao, X. (2007). Mutant selection window hypothesis updated. Clinical Infectious Diseases, 44(5), 681–688. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[10][Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. idus.us.es [idus.us.es]
- 4. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. scribd.com [scribd.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Advanced Crystal Growth Techniques for 8-Amino-1-methylquinolin-4(1H)-one Complexes
Executive Summary & Structural Analysis[1][2]
This guide details the protocols for synthesizing and crystallizing complexes of 8-Amino-1-methylquinolin-4(1H)-one (hereafter referred to as 8-AMQ-1Me ).
Critical Structural Insight (Expertise):
Unlike the ubiquitous 8-aminoquinoline or 8-hydroxyquinoline, which act as bidentate (
Successful crystallization of 8-AMQ-1Me complexes relies on exploiting its alternative binding modes:
-
Monodentate Coordination: Via the 8-amino (
) group (soft/borderline donor). -
Bridging Coordination: Utilizing the 4-oxo (
) oxygen (hard donor) and 8-amino group to bridge metal centers, often resulting in polymeric chains or Metal-Organic Frameworks (MOFs). -
Supramolecular Synthons: Leveraging the 8-amino group as a hydrogen bond donor and the 4-oxo group as an acceptor for co-crystal formation.
Physicochemical Profile & Solvent Selection
Before initiating growth, the solubility profile must be managed. 8-AMQ-1Me exhibits a "push-pull" electronic structure, reducing its solubility in non-polar solvents.
Table 1: Optimized Solvent Systems
| Solvent System | Polarity | Application | Notes |
| DMF / DMSO | High | Stock Solutions | Excellent solubility. High boiling point requires slow evaporation or antisolvent methods. |
| Methanol / Ethanol | Moderate | Reaction Medium | Good for solvothermal synthesis. Solubilizes metal salts effectively. |
| Acetonitrile (MeCN) | Moderate | Vapor Diffusion | Poor solvent for ligand, good for crystallization when diffused into DMF. |
| Water | High | Hydrothermal | Poor ligand solubility; requires pH adjustment (acidic) to protonate 8- |
Protocol A: Solvothermal Synthesis (Metal Coordination Polymers)
Rationale: Due to the potential for bridging coordination (8-N and 4-O), 8-AMQ-1Me tends to form insoluble polymeric species immediately upon mixing with metal salts. Solvothermal synthesis utilizes high pressure and temperature to increase solubility, allowing for reversible crystal growth (thermodynamic control) rather than rapid precipitation (kinetic control).
Target Metals:
Step-by-Step Methodology:
-
Precursor Preparation:
-
Dissolve 0.5 mmol 8-AMQ-1Me in 10 mL Methanol/DMF (4:1 v/v) .
-
Dissolve 0.5 mmol Metal Salt (e.g.,
) in 5 mL Methanol .
-
-
Mixing:
-
Add the metal solution dropwise to the ligand solution under stirring.
-
Observation: If immediate turbidity occurs, add 2-3 drops of dilute
to clarify (modulating deprotonation kinetics).
-
-
Autoclave Loading:
-
Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Fill factor should be ~60%.
-
-
Thermal Cycle:
-
Heat to 120°C over 2 hours.
-
Hold at 120°C for 72 hours .
-
Cooling Phase (Critical): Cool to room temperature at a rate of 2°C/hour . Rapid cooling will yield amorphous powder.
-
-
Harvesting:
-
Filter crystals (often block or needle-shaped). Wash with cold methanol.
-
Visualization: Solvothermal Workflow
Caption: Workflow for Solvothermal Synthesis emphasizing the critical slow-cooling phase for thermodynamic crystal growth.
Protocol B: Liquid-Liquid Diffusion (Layering)
Rationale: For growing discrete complexes or salts suitable for Single Crystal X-Ray Diffraction (SC-XRD) without thermal decomposition. This method relies on the slow diffusion of a "precipitant" solvent into the ligand/metal solution.
Target: Discrete complexes, Co-crystals.
Step-by-Step Methodology:
-
Dense Layer (Bottom):
-
Dissolve 20 mg 8-AMQ-1Me in 2 mL DMSO (or DMF). This forms the dense, distinct layer.
-
-
Buffer Layer (Middle):
-
Carefully pipette 0.5 mL of pure DMSO/Methanol (1:1) on top of the dense layer. This prevents immediate mixing.
-
-
Precipitant Layer (Top):
-
Dissolve the co-former (e.g., fumaric acid) or metal salt in 3 mL Methanol or Acetonitrile .
-
Technique: Tilt the vial and let the top solution run slowly down the glass wall to float on the buffer layer.
-
-
Incubation:
-
Seal the vial with Parafilm (poke 1 small hole if very slow evaporation is also desired).
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Crystals typically appear at the interface after 3-14 days.
-
Protocol C: Reactive Crystallization (Salt Formation)
Rationale: The 8-amino group is basic. Reacting 8-AMQ-1Me with strong organic acids improves solubility and bioavailability, a common goal in drug development.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1 mmol 8-AMQ-1Me in 10 mL Ethanol at 50°C.
-
Acid Addition: Add 1.1 equivalents of the chosen acid (e.g., HCl, Methanesulfonic acid) dissolved in ethanol.
-
Nucleation Control:
-
The solution usually remains clear at 50°C.
-
Allow to cool naturally to RT.[1]
-
If no crystals form, introduce Vapor Diffusion : Place the open vial inside a larger jar containing Diethyl Ether or Hexane . Seal the outer jar.
-
-
Mechanism: The antisolvent (Ether) vapor diffuses into the Ethanol, slowly lowering solubility and driving crystallization of the salt.
Visualization: Interaction Logic & Strategy
Caption: Structural logic dictating that 8-AMQ-1Me favors bridging or supramolecular assembly over standard chelation due to N1 methylation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Amorphous Precipitate | Reaction kinetics too fast. | Switch from direct mixing to Liquid-Liquid Diffusion (Protocol B). Reduce concentration by 50%. |
| No Crystals (Clear Solution) | Solubility too high / Nucleation barrier high. | Use Vapor Diffusion with a stronger antisolvent (Diethyl Ether). Scratch the glass side to induce nucleation. |
| Oiling Out | Impurities or "Middle Phase" formation. | Solvent system is too polar/non-polar mix. Add a "bridging solvent" (e.g., Acetone) that is miscible with both ligand and antisolvent. |
| Tiny Crystals (<10µm) | Nucleation rate > Growth rate. | Decrease cooling rate in Solvothermal method (Protocol A). Reduce initial supersaturation. |
References
-
Rimoldi, I., et al. (2025). "Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization." Universita degli Studi di Milano.[2] Link (Context: General 8-aminoquinoline coordination chemistry).
-
Toure, M., et al. (2023).[3] "Crystal Structure of Human HPK1 Complex with 8-amino-isoquinolin derivatives." RCSB Protein Data Bank. Link (Context: Structural data on 8-amino-quinoline derivatives in biological complexes).
-
BenchChem Technical Division. (2025). "Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline and related derivatives." BenchChem Technical Guides. Link (Context: Solubility prediction models for methyl-quinoline derivatives).
-
Yu, L.C., et al. (2009). "Syntheses and crystal structure studies of two compounds of quinolones." Journal of Coordination Chemistry. Link (Context: Quinolone 4-oxo coordination modes).
- Refat, M.S., et al. (2013). "Synthesis and characterization of ligational behavior of 8-aminoquinoline towards some transition metal ions." Spectrochimica Acta Part A.
Sources
Application Note: One-Pot Synthesis Strategies for Polysubstituted 4-Quinolones
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes current high-impact methodologies for the one-pot construction of polysubstituted 4-quinolones, prioritizing atom economy, operational simplicity, and scalability.
Executive Summary & Strategic Classification
The 4-quinolone scaffold is the pharmacophore backbone of critical antibiotics (fluoroquinolones), anticancer agents, and antivirals. Traditional synthesis (e.g., Gould-Jacobs) often requires harsh conditions (>250 °C) and multi-step isolation. Modern "one-pot" strategies bypass intermediate isolation, utilizing cascade sequences to improve yield and safety.
We classify these strategies into three dominant mechanistic classes:
| Strategy Class | Key Mechanism | Best For... | Primary Reagents |
| Carbonylative Insertion | Pd-catalyzed CO insertion + cyclization | 2-substituted & 2,3-disubstituted analogs | 2-Iodoanilines, Alkynes, Mo(CO)₆ |
| Oxidative Ring Expansion | Radical oxidative C-C/C-N bond formation | 2,3-substituted analogs from "green" precursors | Isatins, Alkynes, TBHP |
| Condensation-Cyclization | Acid-catalyzed condensation + thermal cyclization | Large-scale production of 2-methyl-4-quinolones | Anilines, |
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Carbonylative Sonogashira Cyclization
Mechanism: Carbonyl insertion via Molybdenum Hexacarbonyl (solid CO source).[1] Source: Adapted from Åkerbladh et al. (2015) and Nordeman et al. Scope: Excellent for introducing diverse functionality at the 2-position without handling toxic CO gas.[1]
Reagents & Equipment
-
Substrates: 2-Iodoaniline (1.0 equiv), Terminal Alkyne (1.5 equiv).
-
CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv).[2] Warning: Releases CO; use fume hood.
-
Catalyst: Pd(dba)₂ (5 mol%).
-
Ligand: Xantphos or dppf (5-10 mol%).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Vessel: Microwave-transparent crimp-sealed vial (e.g., 2-5 mL).
Step-by-Step Methodology
-
Setup: In a glovebox or under argon flow, charge the microwave vial with 2-iodoaniline (0.5 mmol), Mo(CO)₆ (0.5 mmol, 132 mg), Pd(dba)₂ (14 mg), and Ligand (e.g., Xantphos, 14 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).
-
Reagent Addition: Add DBU (1.5 mmol, 225 µL) and the terminal alkyne (0.75 mmol).
-
Sealing: Crimp the vial immediately to prevent air ingress.
-
Reaction: Irradiate in a microwave reactor at 120 °C for 20 minutes (high absorption setting).
-
Note: If microwave is unavailable, heat block at 100 °C for 16 hours, though yields may decrease.
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Metal-Free Oxidative Ring Expansion (The "Green" Route)
Mechanism: Radical oxidative coupling using DMSO as a solvent/reactant or simple solvent with ring expansion. Source: Adapted from Jiang et al. (2018). Scope: Synthesis of 3-substituted-4-quinolones from Isatins (readily available).
Reagents & Equipment
-
Substrates: Isatin derivative (0.3 mmol), Phenylacetylene derivative (0.36 mmol).
-
Oxidant: TBHP (70% in water) (3.0 equiv).
-
Base: Cs₂CO₃ (0.5 equiv).
-
Solvent: DMSO (2.0 mL). Note: DMSO plays a critical role in solubility and radical stabilization.
Step-by-Step Methodology
-
Charge: To a 15 mL sealed tube equipped with a stir bar, add Isatin (0.3 mmol), Alkyne (0.36 mmol), and Cs₂CO₃ (0.15 mmol).
-
Solvent/Oxidant: Add DMSO (2.0 mL) followed by TBHP (approx. 120 µL).
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours .
-
Visual Cue: The deep orange/red color of isatin typically fades or shifts as the reaction proceeds.
-
-
Workup:
-
Purification: Silica gel chromatography.
Expertise & Experience: Causality and Troubleshooting
Why These Reactions Fail (and How to Fix Them)
| Observation | Probable Cause | Corrective Action |
| Protocol A: Low Conversion | CO poisoning of Pd catalyst or CO escape. | Ensure DBU is fresh (it activates Mo(CO)₆). Check vial crimp integrity. Increase Mo(CO)₆ to 1.2 equiv. |
| Protocol A: Pd Black Formation | Catalyst decomposition. | Use Xantphos (bidentate ligand) to stabilize Pd at 120 °C. Ensure strict oxygen-free conditions. |
| Protocol B: Complex Mixture | Radical side reactions. | Control temperature strictly at 100 °C. Excess TBHP can over-oxidize; titrate TBHP if old. |
| General: Poor Solubility | 4-Quinolones are prone to π-stacking. | Use MeOH/DCM mixtures for loading columns. Add 1% Triethylamine to the eluent to prevent streaking. |
Safety Critical: Mo(CO)₆ Handling
Molybdenum hexacarbonyl is a volatile solid that sublimes and releases Carbon Monoxide upon heating or reaction with base.
-
Engineering Control: All weighing and reaction setup must occur in a functioning fume hood.
-
Decontamination: Rinse glassware with dilute bleach or oxidizing acid in the hood before removing to the sink.
Mechanistic Visualization
The following diagram illustrates the Pd-Catalyzed Carbonylative Sonogashira pathway (Protocol A), highlighting the critical role of Mo(CO)₆ as an in situ CO source.
Caption: Mechanistic flow of the Pd-catalyzed carbonylative cyclization using Mo(CO)₆ as a solid CO surrogate.
References
-
Åkerbladh, L., Nordeman, P., Wejdemar, M., Odell, L. R., & Larhed, M. (2015).[1][4] Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source.[1][4] The Journal of Organic Chemistry, 80(3), 1464–1471.[2][4] Link
-
Xu, X., & Zhang, X. (2017).[1] Direct Synthesis of 4-Quinolones via Copper-Catalyzed Anilines and Alkynes.[1][5][6][7][8] Organic Letters, 19(18), 4984–4987. Link
-
Jiang, S.-F., Xu, C., Zhou, Z.-W., Zhang, Q., Wen, X.-H., Jia, F.-C., & Wu, A.-X. (2018). Switchable Access to 3-Carboxylate-4-Quinolones and 3-H-4-Quinolones via Oxidative Cyclization of Isatins with Alkynes. Organic Letters, 20(14), 4231–4234. Link
-
Kalinin, A. A., Mamedov, V. A. (2019). Recent Advances in the Synthesis of 4-Quinolones. Heterocycles, 98(1). Link
Sources
- 1. 4-Quinolone synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Characterization of Metal Complexes Using 8-Aminoquinoline-Based Ligands
Executive Summary & Scope
8-Aminoquinoline (8-AQ) and its related quinolone derivatives represent a privileged class of N,N'-bidentate ligands in modern coordination chemistry. Due to their ability to form thermodynamically stable five-membered chelate rings with various transition metals, these scaffolds are extensively utilized in C-H activation catalysis, luminescent materials, and the development of metallodrugs targeting neurodegenerative diseases and malaria[1][2]. This application note provides a comprehensive, self-validating framework for synthesizing 8-AQ-derived Schiff base ligands and their corresponding transition metal complexes (e.g., Pd(II), Zn(II), Cu(II), Fe(III)).
Mechanistic Principles & Causality
The robust nature of 8-AQ metal complexes stems from the unique electronic and steric properties of the ligand framework. Understanding these principles is critical for troubleshooting and optimizing yields:
-
Bidentate Chelation & The Bite Angle : The spatial arrangement of the quinoline nitrogen and the primary amine group at the 8-position allows for the formation of a highly stable five-membered metallacycle. This specific "bite angle" minimizes steric strain while maximizing orbital overlap with the metal center.
-
Electronic Modulation : The quinoline ring acts as a strong
-acceptor, while the amine nitrogen serves as a potent -donor. Derivatization of the amine via Schiff base condensation (e.g., with 5-nitrosalicylaldehyde) introduces additional donor atoms (like oxygen), creating tridentate (N,N,O) systems. These multidentate systems rigidly lock the metal center into specific geometries, such as square-planar for Pd(II) or tetrahedral for Zn(II)[3]. -
Self-Validating Complexation : The coordination event is inherently self-reporting. Upon complexation, the electron density shift from the ligand to the metal center induces distinct Ligand-to-Metal Charge Transfer (LMCT) bands in UV-Vis spectroscopy, and the azomethine proton shifts significantly in
H-NMR due to the deshielding effect of the metal[3].
Fig 1: Mechanistic pathway of 8-aminoquinoline bidentate metal chelation.
Experimental Protocols
Note: All procedures must be conducted under a fume hood. Solvents should be analytical grade to prevent competitive coordination by impurities.
Protocol A: Synthesis of the 8-Aminoquinoline Schiff Base Ligand
This protocol details the condensation of 8-AQ with an aldehyde to form a multidentate Schiff base. Pre-forming the ligand prevents unwanted side reactions (such as metal-catalyzed amine oxidation) during metal complexation[3][4].
-
Preparation : Dissolve 10 mmol (1.44 g) of 8-aminoquinoline in 15 mL of absolute ethanol[3]. Causality: Absolute ethanol is required because the presence of water will drive the condensation equilibrium backward.
-
Addition : In a separate flask, dissolve 10 mmol (1.67 g) of the target aldehyde (e.g., 5-nitrosalicylaldehyde) in 15 mL of absolute ethanol[3].
-
Condensation : Mix the two solutions and reflux the reaction mixture under continuous magnetic stirring for 2 hours[3].
-
Crystallization : Allow the mixture to cool slowly to room temperature. A pale precipitate will form as the solubility of the Schiff base drops[3].
-
Isolation & Validation : Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to ensure high purity[3]. Dry in a vacuum desiccator.
-
Self-Validation Check: Run a
H-NMR (DMSO- ). The spectrum must reveal a distinct singlet around 8.95 ppm, corresponding to the newly formed azomethine (CH=N) proton, confirming successful condensation[3].
-
Protocol B: Preparation of Transition Metal Complexes
This procedure outlines the complexation of the synthesized ligand with metal salts (e.g., Palladium, Zinc, or Copper)[3][5].
-
Ligand Solution : Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol or ethanol)[3][5].
-
Metal Precursor : Prepare a stoichiometric solution of the metal salt. For a standard 1:1 Metal-Ligand complex, dissolve 2 mmol of the metal salt (e.g., PdCl
, Zn(OAc) , or Cu(OAc) ) in 15 mL of the same solvent[3][5]. -
Complexation : Add the metal salt solution dropwise to the stirring ligand solution at room temperature or under mild reflux (depending on the specific metal's substitution kinetics)[3].
-
Maturation : Stir the mixture continuously for 2 to 3 hours. The solution will typically undergo a distinct color change (e.g., becoming dark or forming a brightly colored precipitate) indicating successful coordination[5].
-
Harvesting : Filter the resulting precipitate, wash with cold solvent (e.g., cold methanol or ether) to remove unreacted starting materials, and dry under vacuum[1][6].
Fig 2: Step-by-step experimental workflow for 8-AQ metal complex synthesis.
Data Presentation & Quantitative Analysis
The stability and geometry of the resulting complexes vary significantly based on the metal center chosen. Job's method of continuous variation is typically employed via spectrophotometric evaluation to determine the formation constants (
| Metal Complex | Proposed Geometry | Coordination Sphere | Formation Constant ( | UV-Vis LMCT Band (nm) |
| NQP-Pd(II) | Square-Planar | N, N, O | 307, 399 | |
| NQP-Zn(II) | Tetrahedral | N, N, O | ~ 410 | |
| NQP-Fe(III) | Octahedral | N, N, O | ~ 450 |
Table 1: Quantitative data summarized from spectrophotometric evaluations of 4-nitro-2-(quinolin-8-yliminomethyl)phenol metal complexes[3].
Troubleshooting & Critical Parameters
-
Incomplete Condensation : If the Schiff base yield is low, verify that absolute ethanol is used. The addition of a catalytic amount of glacial acetic acid or the use of molecular sieves can help drive the reaction forward by sequestering generated water.
-
Metal Precipitation (Hydroxide Formation) : If the metal precipitates as a hydroxide rather than forming the complex, adjust the pH. While 8-AQ ligands often require a slightly basic environment to deprotonate the coordinating functional groups, excessive base will cause transition metals to crash out as insoluble hydroxides.
-
Ligand Oxidation : 8-AQ is susceptible to oxidation over time. Store the free ligand under an inert atmosphere (Nitrogen or Argon) if it is not going to be complexed immediately.
References
- Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumxZlC6-ttxsRD_k9a0kPvizUIZ8OjLBnEpcMOj6uMPsivf4ogT6fGuv8R0T_3fy5nZebC79uBvPVE7cSoJjsbGKiYrrBKHjXaMxiQSG-43Ssd97lT7OesWLh21TfS-9ZLp4=]
- Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline - asianpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqFNTt9TN1QAnKsR74A3vb7zT-7_G9MbokmdxFg_eTy3f6_D8X_9uJjzhRAt74GPtjva2jWlTGdOP5UgbD1q62sxYN-u_9fozxAxbitX9RF9GQmhIMPX3U1wAMLvtvsC599xoED6N7br9z2v9Hs43zWhYSWs8vAOguw==]
- Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization - AIR Unimi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6dHiYDHonGKbisFrtIo7Vnu4innnRi8rpuha_jGhQei7-jcI1pBfETO6j61Ry4W1QfcaROK6KiD3XDkP-TZuYyU2Per1rKSNZWBiCcdhtGslLFgsefVMTHBA7VsWdVA9bpjWqDnzzN94uWhOr3eWQ8jiFlwnzr02p7Rs=]
- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-RvX2IOu7xnEWZ1yDwrBO7fGGPC3-js3NPKgeQkvhQGOsEDVi_o6W8dnZaMxLBDqAHaGPcZF6iE3JzK7cPLD5HVwiGnm-tKw4h87joLQr673hikfSZ2muzMD_kxKC6QdZTtiggNfZB_s2SMO]
- Synthesis, structure and physicochemical properties of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands - SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQkfpYxy4AoCJ6NO9Rs0axtvIuIQHojv9wIZDmeOKIBgP71kyAfvVy-ih0sWlsYeOR6osHERtElKgCjc5gMb542xRMA23rTLJwdR61wK9OnpzOmuEr35jB0VUUwp0f6dX8_0CrtQc6wPd57YfWfXk1ijacC2CiMdI=]
- CN103755633A - 8-aminoquinoline zinc perchlorate metal complex, and preparation method and application thereof - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZfc_QXwlLwb-DyTBdxr89TI02rLdZ7G2pAOu1q8IR93EjG_BNWrbqTMmGn9OgXHUWw4Uv50_gATbT5VR5GenpIhUw_lCbpfnt1h6CNqMWi_ISTqxiSTdCkTJUqsjV6zo9WnUQTn8FQjAbdtc=]
- Tafenoquine - New Drug Approvals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAOlxK-9mRoTk2chuuXwzP-6Se6yzip3z_LMw8nad_c_mEvvzqcPFjoYiA8eVn5QsJleFsLFYBOfEg1AZAMjxQFzC5wZvny-I5GPqpzuqodwhabNneBTHtow-H_945CXm4avtuuzKMMg==]
Sources
- 1. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scielo.br [scielo.br]
- 6. CN103755633A - 8-aminoquinoline zinc perchlorate metal complex, and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Amino-1-methylquinolin-4(1H)-one
Welcome to the Technical Support Center for the synthesis of 8-Amino-1-methylquinolin-4(1H)-one. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or chemoselectivity failures during the two critical phases of this synthesis: the N-methylation of the quinolone core and the subsequent reduction of the 8-nitro group.
By understanding the underlying mechanistic causality of these reactions, you can transform empirical troubleshooting into a predictable, self-validating experimental system.
Synthetic Workflow & Troubleshooting Logic
Caption: Logical workflow for the synthesis of 8-Amino-1-methylquinolin-4(1H)-one and common side reactions.
Phase 1: Regioselective N-Methylation
Q: Why am I getting a mixture of N-methyl and O-methyl products during the methylation of 8-nitroquinolin-4(1H)-one?
A: This is a classic regioselectivity issue stemming from the structural nature of 4-quinolones. 4-Quinolones exist in a tautomeric equilibrium heavily favoring the carbonyl form[1]. However, upon N-H deprotonation by a base, they generate an ambident anion where the negative charge is delocalized across both the nitrogen and the oxygen atoms[1].
The causality of your product distribution is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory and the specific reaction conditions:
-
N-Alkylation (Thermodynamic Control): Using a strong, hard base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF leaves the nitrogen highly nucleophilic, driving the reaction toward the more thermodynamically stable N-alkylated product[1].
-
O-Alkylation (Kinetic Control): If you use silver salts (e.g., Ag2CO3), the soft Ag+ ion coordinates preferentially with the nitrogen atom, sterically hindering it and forcing the electrophile to attack the oxygen atom, yielding 4-methoxy-8-nitroquinoline[1]. Furthermore, certain alkylating agents like trialkyl phosphates can initially form O-alkylated kinetic products that slowly undergo intermolecular O→N methyl transfer to form the stable N-methyl-4-quinolone[2].
Caption: Causality of reagent selection on the regioselectivity of quinolone ambident anion alkylation.
Q: What is the optimal protocol for maximizing N-methylation yields?
A: To ensure a self-validating system where O-alkylation is suppressed, you must strictly control the deprotonation step before introducing the electrophile.
Table 1: Effect of Base and Solvent on N- vs O-Alkylation Yields
| Base | Solvent | Temp (°C) | N-Methyl Yield (%) | O-Methyl Yield (%) | Causality / Note |
| NaH | DMF | 0 to 25 | >85% | <5% | Complete deprotonation; highly naked anion favors N-attack. |
| K2CO3 | Acetone | 56 (Reflux) | 60% | 25% | Incomplete deprotonation leads to mixed tautomeric trapping. |
| Ag2CO3 | Toluene | 110 | <5% | >90% | Ag+ coordination blocks the nitrogen lone pair. |
Standard Operating Procedure: Regioselective N-Methylation
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.
-
Deprotonation: Suspend 8-nitroquinolin-4(1H)-one (1.0 eq) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions[1]. Caution: Hydrogen gas will evolve. Stir at 0 °C for 15–30 minutes until gas evolution ceases, indicating complete formation of the ambident anion.
-
Alkylation: Dropwise add Methyl Iodide (MeI, 1.5 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 18–24 hours[1].
-
Workup: Quench the reaction carefully with ice water. The target 8-nitro-1-methylquinolin-4(1H)-one will typically precipitate. Filter, wash with cold water, and dry under a vacuum.
Phase 2: Chemoselective Nitro Reduction
Q: My Pd/C reduction of the 8-nitro intermediate is stalling or yielding impurities. How can I improve the conversion?
A: The reduction of 8-nitroquinolones is notoriously susceptible to catalyst poisoning and side-product formation. The causality lies in the strong chelating ability of both the quinolone nitrogen and the newly formed 8-amino group. Once the 8-amino group forms, it can coordinate tightly to the palladium surface, blocking active catalytic sites and stalling the reaction. Furthermore, if the hydrogen transfer rate is too slow, highly reactive nitroso or hydroxylamine intermediates can dimerize, creating tarry azoxy or azo byproducts.
To bypass this, you must shift from standard hydrogenation to a method that provides rapid hydrogen transfer without relying on easily poisoned precious metal surfaces.
Q: Is there a metal-free or alternative reduction protocol that avoids catalyst poisoning?
A: Yes. Two highly effective alternatives are the use of metal nanoparticles with hydrazine hydrate, or a transition-metal-free hydrogen transfer strategy. Colloid dispersions of nickel nanoparticles have been successfully utilized for the reduction of 8-nitroquinoline to 8-aminoquinoline with excellent yields[3]. Alternatively, iron-based reductions (either using iron powder with ammonium chloride or iron nanoparticles in water) offer high chemoselectivity for the nitro group while leaving the quinolone core completely intact[4].
Table 2: Comparison of Reduction Conditions for 8-Nitroquinolones
| Reagent System | Solvent | Temp (°C) | Time (h) | 8-Amino Yield (%) | Mechanistic Advantage |
| H2 (1 atm), 10% Pd/C | MeOH | 25 | 12–24 | 50–65% | Prone to Pd-surface chelation and stalling. |
| Hydrazine hydrate, Ni NPs | EtOH | 60 | 2 | 72–88% | Rapid H-transfer prevents intermediate dimerization[3]. |
| Fe powder, NH4Cl | EtOH/H2O | 80 | 4 | >90% | Highly chemoselective; no precious metal poisoning[4]. |
Standard Operating Procedure: Chemoselective Iron-Mediated Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-nitro-1-methylquinolin-4(1H)-one (1.0 eq) in a 2:1 mixture of Ethanol and Water (0.1 M).
-
Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). The NH4Cl acts as a mild proton source that activates the iron surface without hydrolyzing the quinolone core.
-
Reduction: Heat the mixture to 80 °C (reflux) with vigorous stirring for 4 hours. The vigorous stirring is critical to maximize the surface area contact between the insoluble iron powder and the substrate.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield the pure 8-Amino-1-methylquinolin-4(1H)-one.
References
-
Development of Small Molecule Iminodihydroquinolines as New Generation Pain Therapeutics UCL Discovery[Link]
-
Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studies ResearchGate[Link]
-
Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles ResearchGate[Link]
-
(PDF) Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy ResearchGate[Link]
Sources
Technical Support Center: Overcoming Solubility Issues of Amino-Quinolones
The "Zwitterion Trap": Understanding the Core Mechanism
Before troubleshooting, you must understand why your amino-quinolone (e.g., ciprofloxacin, norfloxacin) is precipitating. These molecules are amphoteric zwitterions . They possess both a basic amine group (proton acceptor) and an acidic carboxylic group (proton donor).
Their solubility profile is U-shaped relative to pH.
-
pH < pKa₁ (Acidic): The molecule is cationic (
/ ). High solubility. -
pH > pKa₂ (Basic): The molecule is anionic (
/ ). High solubility. -
pH ≈ pI (Isoelectric Point): The molecule is zwitterionic (
/ ). The net charge is zero, lattice energy is highest, and solubility is at its absolute minimum .
Critical Insight: Most physiological buffers (PBS, pH 7.4) sit directly in this "solubility valley" (pI ≈ 7.0–7.5), causing immediate precipitation.
Troubleshooting Guide & FAQs
Issue 1: Precipitation in Physiological Buffers
Q: "I dissolved my compound in DMSO, but it crashes out immediately when I dilute it into PBS (pH 7.4). Why?"
A: You are diluting directly into the molecule's isoelectric point (pI). At pH 7.4, the zwitterionic form predominates, which is the least soluble species.
-
Immediate Fix: If your assay tolerates it, adjust the buffer pH to < 6.0 or > 8.5.
-
Formulation Fix: If pH 7.4 is mandatory, you cannot rely on pH control alone. You must use a solubilizing excipient (Cyclodextrins) or a surfactant to hide the hydrophobic domains.
Issue 2: Salt Selection Failure
Q: "I tried making a hydrochloride salt, but it’s still not soluble enough. What counter-ion should I use?"
A: While HCl salts are common, they can sometimes exhibit the "common ion effect" in saline media (NaCl), reducing solubility. Furthermore, highly crystalline salts can be difficult to dissolve.
-
Recommendation: Switch to organic counter-ions .
-
Acidic Amino Acids: L-Glutamic acid and L-Aspartic acid have been shown to increase ciprofloxacin solubility by >2000-fold compared to water.[1] They disrupt the crystal lattice more effectively than small inorganic ions.
-
Sulfonic Acids: Mesylates (methanesulfonates) often yield higher solubility than chlorides due to lower lattice energy.
-
Issue 3: Cyclodextrin Complexation
Q: "I added Beta-Cyclodextrin (
A: Native
-
The Fix: Switch to Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfobutylether- -CD (SBE- -CD) . These derivatives are highly soluble (>600 mg/mL). -
Optimization: Amino-quinolones often require a ternary system . Adding a small amount of an acidic auxiliary agent (e.g., Citric acid or Tartaric acid) can protonate the drug, making it fit better into the CD cavity and stabilizing the complex.
Experimental Protocols
Protocol A: Determination of pH-Solubility Profile
Use this protocol to identify the exact "danger zone" (pI) for your specific derivative.
Materials:
-
Universal Buffer (Britton-Robinson or similar) adjusted to pH 2.0, 4.0, 6.0, 7.0, 7.4, 8.0, 10.0.
-
0.45 µm Syringe Filters (PVDF or Nylon).
Workflow:
-
Saturation: Add excess solid compound to 5 mL of each buffer in glass vials. The solution must remain cloudy (saturated).
-
Equilibration: Shake at 25°C (or 37°C) for 24–48 hours. Note: Zwitterions crystallize slowly; 24h is minimum.
-
pH Check: Measure the pH after saturation. Dissolution of the drug can shift the buffer pH. Record the final pH.
-
Filtration: Filter the supernatant using a 0.45 µm filter. Discard the first 1 mL of filtrate (to prevent filter adsorption error).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically 278 nm or 290 nm).
Protocol B: Preparation of Ternary Inclusion Complexes
Use this for maximum solubility at neutral pH.
Materials:
-
HP-
-CD (Host)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
L-Glutamic Acid (Auxiliary Agent)
Workflow:
-
Stoichiometry: Calculate molar ratios of 1:1 (Drug:CD) or 1:2.
-
Solvent Phase: Dissolve HP-
-CD in water. Add L-Glutamic acid (1:1 molar ratio to drug). -
Drug Addition: Add the amino-quinolone to the solution.
-
Energy Input: Sonicate for 30 minutes or stir for 6 hours. The acidic environment created by Glutamic acid helps initial dissolution, while the CD "traps" the molecule.
-
Lyophilization (Optional): Freeze-dry the solution to obtain an amorphous powder, which will have vastly superior dissolution rates compared to the crystalline raw material.
Data Summary: Solubility Factors
| Parameter | Ciprofloxacin (Example) | Impact on Solubility |
| pKa₁ (COOH) | ~6.09 | Below pH 6, solubility increases (Cationic). |
| pKa₂ (NH₂) | ~8.74 | Above pH 8.8, solubility increases (Anionic). |
| pI (Isoelectric) | ~7.42 | Minimum Solubility (~0.07 mg/mL). |
| Salt Form: HCl | Moderate increase, risk of common ion effect. | |
| Salt Form: Glutamate | High increase (>100 mg/mL potential). | |
| Complex: HP- | High increase, pH independent stability. |
Visualizations
Figure 1: The Zwitterionic Solubility Mechanism
This diagram illustrates the charge state transitions that dictate the U-shaped solubility curve.
Caption: The equilibrium between cationic, zwitterionic, and anionic forms. Solubility is lowest at the zwitterionic stage (pI).
Figure 2: Solubilization Strategy Decision Tree
Follow this logic flow to select the correct experimental approach.
Caption: Decision matrix for selecting between pH adjustment and cyclodextrin complexation based on assay constraints.
References
-
BenchChem Technical Support. (2025).[2][3] Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Retrieved from
-
El-Badry, M. et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Retrieved from
-
Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from
-
Messner, M. et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics. Retrieved from
-
FIP Guidelines. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Retrieved from
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing recrystallization solvents for 1-methylquinolin-4(1H)-one derivatives
Technical Support Center: Heterocycle Purification Subject: Optimization of Recrystallization Protocols for 1-Methylquinolin-4(1H)-one Derivatives
Mission Statement
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying N-methylated quinolones presents unique challenges compared to their N-H analogs. The "fixed" ketone structure prevents tautomerization, altering hydrogen bonding capabilities and solubility profiles. This guide moves beyond generic advice to provide a self-validating, mechanism-driven approach to solvent selection and troubleshooting.
Part 1: Solvent Selection Strategy
Q: Why do standard "like-dissolves-like" rules often fail for 1-methylquinolin-4(1H)-ones? A: These derivatives possess a "push-pull" electronic structure. The carbonyl at C4 is highly polarized, and the N-methyl group adds lipophilicity while removing a hydrogen bond donor. Consequently, these molecules often exhibit high solubility in polar aprotic solvents (causing poor recovery) and low solubility in non-polar solvents (causing poor dissolution).
The "Goldilocks" Zone: You generally require a polar protic solvent (to interact with the carbonyl oxygen) mixed with a moderately polar anti-solvent .
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Role | Suitability Rating | Technical Notes |
| Alcohols | Ethanol (EtOH) | Primary | ★★★★★ | Excellent balance of polarity. High BP allows good saturation differentials. |
| Alcohols | Methanol (MeOH) | Primary | ★★★★☆ | Good for very polar derivatives, but often holds too much product in mother liquor. |
| Ketones | Acetone | Anti-Solvent | ★★★★☆ | Excellent anti-solvent when paired with alcohols. Low BP requires care.[1] |
| Nitriles | Acetonitrile (MeCN) | Primary | ★★★☆☆ | Useful for highly crystalline derivatives; often avoids solvate formation. |
| Ethers | Diethyl Ether / MTBE | Anti-Solvent | ★★★☆☆ | Classic anti-solvent for EtOH systems. Warning: Flammability/Peroxide risk. |
| Water | Water | Anti-Solvent | ★★☆☆☆ | Aggressive anti-solvent. High risk of "oiling out" if added too quickly. |
Part 2: Troubleshooting Common Failures
Issue 1: The "Oiling Out" Phenomenon Symptom: Upon cooling, the solution turns milky, and a viscous liquid separates at the bottom instead of crystals.[2]
Root Cause: Liquid-Liquid Phase Separation (LLPS).[3] The solution has reached a supersaturation point where the stable phase is a liquid (oil) rather than a solid, usually because the temperature is above the melting point of the solvated species.[2][4]
Corrective Protocol:
-
The Re-Heat: Re-dissolve the oil by heating the mixture back to reflux.
-
Solvent Adjustment: Add 10-15% more of the primary (good) solvent. This lowers the saturation level, preventing the solution from hitting the LLPS boundary before it hits the crystallization boundary.
-
Seeding (Critical): Cool the clear solution just to the point of cloudiness, then add a seed crystal. This provides a template for the lattice, bypassing the amorphous oil phase.
Issue 2: Persistent Color Impurities Symptom: Product is chemically pure by NMR but retains a yellow/brown hue (oxidized byproducts).
Root Cause: Quinolone derivatives are susceptible to oxidative degradation, forming highly colored conjugated impurities that co-crystallize.
Corrective Protocol:
-
Charcoal Treatment: During the hot dissolution step, add Activated Carbon (1-3 wt%) .
-
Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.
-
Inert Atmosphere: Perform the recrystallization under a nitrogen blanket if the derivative is electron-rich.
Issue 3: Low Yield (High Loss in Mother Liquor) Symptom: Crystals are pure, but recovery is <50%.
Root Cause: The N-methyl group increases solubility in organic solvents compared to the NH-analog.
Corrective Protocol:
-
The "Second Crop": Do not discard the mother liquor. Concentrate it to half volume and cool again.
-
Binary System Tuning: Switch to a Methanol/Acetone system. Dissolve in minimum hot Methanol, then add Acetone dropwise until turbidity persists.
Part 3: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical pathway for selecting the optimal solvent system based on derivative solubility.
Figure 2: The "Anti-Oiling" Recrystallization Protocol
Caption: Step-by-step workflow designed to prevent Liquid-Liquid Phase Separation (Oiling Out).
Part 4: Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (Ethanol/Acetone)
-
Preparation: Weigh the crude 1-methylquinolin-4-one derivative. Place it in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (minimum volume) through the condenser while heating the flask in an oil bath. Add solvent in small aliquots until the solid just dissolves at reflux.
-
Clarification (Optional): If the solution is dark, add activated charcoal, reflux for 5 minutes, and filter hot through Celite. Return the clear filtrate to the flask and bring back to reflux.
-
Anti-Solvent Addition: Remove the heat source. While the solution is still hot (but not boiling), add Acetone dropwise.
-
Stop point: When a faint, persistent cloudiness appears.[4]
-
Re-solubilization: Add 1-2 drops of hot Ethanol to clear the cloudiness.
-
-
Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath to allow it to cool to room temperature slowly (over 1-2 hours). This prevents oiling out.[5]
-
Crystallization: Once at room temperature, move the flask to a 4°C fridge for 12 hours.
-
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Acetone/Ethanol (1:1 mixture). Dry under vacuum.[6]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Fundamental synthesis and purification logic for quinolones).
-
Mettler Toledo. Oiling Out in Crystallization. (Authoritative guide on thermodynamics of phase separation).
-
Organic Syntheses. Quinoline synthesis and purification methodologies. (Standard procedures for handling quinoline derivatives).
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Recent review covering synthesis and handling of these specific derivatives).
-
PubChem. 1-Methyl-4-quinolone Compound Summary. (Physical properties and solubility data).[2][3][7][8]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. 1-Methyl-4-chinolon | 83-54-5 [m.chemicalbook.com]
- 6. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
Technical Support Center: Preventing Oxidation of 8-Aminoquinolines
[1]
Topic: Troubleshooting and Prevention of Oxidative Degradation in 8-Aminoquinoline Synthesis Ticket ID: #OX-8AQ-PROTOCOLS Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Diagnostic
User Query: "My 8-aminoquinoline intermediate turns dark brown/black rapidly during work-up and storage. How do I prevent oxidation of the 8-amino group?"
Root Cause Analysis: The 8-aminoquinoline (8-AQ) scaffold is electronically predisposed to oxidative degradation. The electron-rich 8-amino group facilitates the oxidation of the quinoline core (specifically at the 5 and 6 positions) to form quinone-imines (e.g., 5,6-quinolinequinone). This process is autocatalytic and generates reactive oxygen species (ROS), leading to rapid polymerization and the formation of insoluble black tars (humin-like substances). This instability mimics the biological metabolic activation of drugs like Primaquine.
Troubleshooting Guide (Q&A Format)
Q1: Why does my reaction mixture turn black immediately upon exposure to air?
A: This is the hallmark of quinone-imine formation . The 8-amino group donates electron density into the ring, making the C5 and C6 positions highly susceptible to electrophilic attack by molecular oxygen.
-
Mechanism: 8-Aminoquinoline
5-Hydroxy-8-aminoquinoline 5,6-Quinolinequinone imine Polymerization. -
Immediate Action: If the color change is localized (e.g., top of the flask), immediately purge with Argon. If the solution is black throughout, filtration through a pad of basic alumina (not silica) may remove the oxidized polymers, but yield loss is likely.
Q2: I am using standard silica gel chromatography. Is this contributing to the degradation?
A: Yes. Standard silica gel is slightly acidic (pH 6.0–6.5). Acidic surfaces protonate the quinoline nitrogen, but can also catalyze the oxidation and polymerization of the electron-rich 8-amino system.
-
Solution: Switch to Neutral or Basic Alumina (Activity Grade II-III) .
-
Alternative: If you must use silica, pretreat the column with 1-2% Triethylamine (Et3N) in the eluent to neutralize surface acidity.
Q3: Which protecting group is best for the 8-amino position during multi-step synthesis?
A: The 8-amino group is weakly nucleophilic due to an intramolecular hydrogen bond with the quinoline nitrogen. However, protection is often necessary to prevent oxidation.
-
Recommendation: Trifluoroacetyl (TFA) or Phthalimide (Phth) .
-
Why? Electron-withdrawing groups (EWGs) drastically reduce the electron density of the ring, shutting down the oxidative pathway.
-
Avoid: Simple alkyl groups (benzyl), which increase electron density and accelerate oxidation.
-
Strategic Protocols & Methodologies
Protocol A: Deoxygenated Work-up for Air-Sensitive Amines
Standard sparging is often insufficient for 8-AQs. Use the Freeze-Pump-Thaw method.
-
Solvent Prep: Place the reaction solvent (e.g., THF, DCM) in a Schlenk flask.
-
Freeze: Submerge flask in liquid nitrogen until solvent is solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes.
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. -
Repeat: Perform 3 cycles. Backfill with Argon.
-
Extraction: Perform all liquid-liquid extractions under an inert blanket (using a Schlenk line or glovebag). Use deoxygenated aqueous buffers.
Protocol B: Chemical Stabilization Additives
For storage or prolonged handling, use sacrificial antioxidants.
| Additive | Concentration | Mechanism | Best For |
| Ascorbic Acid | 0.1 – 1.0 mM | Scavenges ROS; Reduces quinone-imines back to phenols. | Aqueous/Alcoholic solutions |
| BHT (Butylated hydroxytoluene) | 0.05% (w/v) | Radical scavenger; prevents chain propagation. | Organic extracts (DCM, EtOAc) |
| EDTA | 1.0 mM | Chelates trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation. | Aqueous buffers |
Visualizing the Oxidation Pathway
The following diagram illustrates the mechanistic cascade of 8-aminoquinoline oxidation and the intervention points for prevention.
Caption: Mechanistic pathway of 8-aminoquinoline degradation showing critical oxidation steps (Red) and strategic intervention points (Green).
Comparative Analysis of Protecting Groups
Choosing the right protecting group is a balance between stability and ease of removal.
| Protecting Group | Stability to Oxidation | Removal Conditions | Suitability for 8-AQ |
| Boc (tert-Butyloxycarbonyl) | Moderate | Acid (TFA/HCl) | Good. Steric bulk protects the nitrogen; moderate electron withdrawal. |
| TFA (Trifluoroacetyl) | High | Mild Base (K₂CO₃/MeOH) | Excellent. Strong EWG deactivates the ring, preventing oxidation. |
| Cbz (Carboxybenzyl) | Moderate | Hydrogenation (H₂/Pd) | Poor. Hydrogenation can reduce the quinoline ring itself. |
| Phth (Phthalimide) | High | Hydrazine (NH₂NH₂) | Excellent. Complete protection against oxidation; stable to acid. |
| Bn (Benzyl) | Very Low | Hydrogenation | Avoid. Increases electron density; accelerates oxidation. |
References
-
BenchChem. (2025).[1][2][3] How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions. Retrieved from
-
Pybus, B. S., et al. (2013). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity.[4] Molecular Pharmacology. Retrieved from
-
Vangapandu, S., et al. (2009). 8-Aminoquinolines: Future of antimalarial drugs.[4] American Journal of Therapeutics. Retrieved from
-
Raheem, M. A., et al. (2015).[5] Synthesis of 8-Aminoquinolines by Using Carbamate Reagents.[6] Chemistry – A European Journal. Retrieved from
-
Sigma-Aldrich. (2022). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
Troubleshooting low N-methylation efficiency in quinolone synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to resolve the most persistent bottlenecks in quinolone N-methylation. By bridging mechanistic causality (such as ambident nucleophilicity and tautomeric equilibrium) with field-proven, self-validating protocols, this guide ensures your synthetic workflows achieve high regioselectivity and yield.
Diagnostic Decision Tree
Use the following logical workflow to categorize your specific reaction failure before proceeding to the targeted solutions below.
Diagnostic workflow for troubleshooting quinolone N-methylation inefficiencies.
Frequently Asked Questions & Causality Analysis
Q1: Why am I getting a mixture of N-methyl and O-methyl quinolones when using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃)? Causality: 4-Quinolones are classic ambident nucleophiles due to their lactam-lactim tautomeric equilibrium. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "soft." When you use a relatively weak base like K₂CO₃ in a moderately polar solvent like acetone, the potassium cation remains tightly ion-paired with the oxygen, often driving the reaction toward the kinetically favored O-alkylation (forming 4-methoxyquinolines) 1. Solution: You must shift the nucleophilicity by changing the solvent environment. Switching to a highly polar aprotic solvent like DMF effectively solvates the metal cation, leaving the softer nitrogen atom exposed to react with the soft electrophile (MeI). Alternatively, utilizing a strong base like Sodium Hydride (NaH) ensures complete deprotonation, strongly favoring the thermodynamically stable N-alkylated product.
Q2: I successfully N-methylated my 2-alkyl-4-quinolone, but LC-MS shows a di-methylated byproduct. What is happening? Causality: Alkyl chains at the C-2 or C-3 positions (commonly found in Pseudomonas quinolone signals like HHQ) possess highly acidic benzylic protons. In the presence of excess base and methylating agent, the reaction does not stop at the nitrogen; secondary methylation occurs at the benzylic carbon, or an unstable N,O-dimethylquinolonium ion forms 2. Solution: Kinetically trap the primary reaction. Switch from MeI/K₂CO₃ to n-butyllithium and dimethyl sulfate (Me₂SO₄) at cryogenic temperatures (-78 °C), and strictly limit the electrophile to 1.05 equivalents.
Q3: Direct alkylation with halides keeps failing or giving poor atom economy. Are there greener, highly efficient alternatives? Causality: Direct SN2 alkylation is highly susceptible to steric hindrance and competing side reactions. A modern, causal workaround is to bypass the ambident anion entirely via reductive N-methylation. Solution: Employ a one-pot reductive N-methylation using methanol as both the solvent and the C1 (methyl) source. By using a SnOx-decorated Pt/Al₂O₃ catalyst, the SnOx modifies the electronic properties of the Pt sites. This establishes a delicate mechanistic balance: it facilitates the dehydrogenation of methanol (cleaving O–H and C–H bonds) to generate formaldehyde in situ, which then undergoes reductive amination with the quinoline core without the need for external bases or toxic halides 3.
Quantitative Data: Reagent & Solvent Selectivity
The table below summarizes expected regioselectivity based on the interplay of solvent polarity and base strength, allowing you to select the optimal conditions for your target.
| Reaction Conditions | Solvent | Primary Product | N:O Selectivity | Common Byproducts |
| MeI + K₂CO₃ | Acetone | Mixed N/O-alkyl | ~ 1:3 | 4-methoxyquinolines |
| MeI + K₂CO₃ | DMF | N-alkyl | > 10:1 | Benzylic methylated species |
| n-BuLi + Me₂SO₄ | THF (-78 °C) | N-alkyl | > 20:1 | N,O-dimethylquinolonium ion |
| Pt-SnOx + Methanol | Methanol (130 °C) | N-alkyl (Reductive) | Exclusive (100:0) | None (High atom economy) |
Validated Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol below is designed as a closed-loop system containing built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.
Protocol A: Chemoselective N-Methylation via n-Butyllithium and Dimethyl Sulfate
Best for: 2-alkyl-4-quinolones prone to benzylic over-methylation.
-
Preparation: Dissolve the 4-quinolone (1.0 eq) in anhydrous THF under a strict argon atmosphere.
-
Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the organolithium reagent.
-
-
Deprotonation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Validation Checkpoint: A distinct color change (typically deep yellow or orange) must occur, confirming the formation of the quinolone lithium salt.
-
-
Alkylation: Add dimethyl sulfate (1.05 eq) dropwise at -78 °C. Gradually warm the mixture to room temperature over 2 hours.
-
Validation Checkpoint: Perform a TLC check (DCM:MeOH 9:1). The N-methylated product will exhibit a lower
value than the O-methylated byproduct due to the highly polar lactam carbonyl.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: LC-MS analysis of the crude must show the
peak corresponding to a single mass addition of exactly +14 Da.
-
Protocol B: Halide-Free Reductive N-Methylation using Methanol
Best for: Sustainable, highly selective N-methylation of quinolines to N-methyl-1,2,3,4-tetrahydroquinolines.
-
Setup: In a high-pressure autoclave, combine the quinoline precursor (1.0 eq), Pt-SnOx/Al₂O₃ catalyst (5 mol% Pt), and anhydrous methanol (acting as both solvent and C1 reagent).
-
Reaction: Seal the autoclave, purge with N₂ three times to remove oxygen, and heat to 130 °C for 12 hours under autogenous pressure.
-
Validation Checkpoint: Monitor the pressure gauge. A slight, steady pressure increase indicates the successful dehydrogenation of methanol (release of H₂ gas), which is the rate-determining step for the cascade reduction.
-
-
Isolation: Cool the reactor to room temperature, vent the gas carefully, and filter the mixture through a Celite pad to remove the heterogeneous catalyst.
-
Validation Checkpoint: The recovered catalyst can be washed, dried, and weighed. The mass should match the input, confirming no metal leaching occurred and validating catalyst reusability.
-
-
Purification: Evaporate the methanol to yield the final product.
-
Validation Checkpoint: ¹H NMR analysis must reveal the disappearance of the downfield aromatic pyridine-ring protons and the appearance of a distinct, highly shielded
singlet around 2.8–3.0 ppm.
-
References
- SYNTHESIS OF N-METHYL
- Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry.
- SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol. ACS Sustainable Chemistry & Engineering.
Sources
Technical Support: Chemoselective Reduction of 8-Nitro-1-methylquinolin-4(1H)-one
Ticket ID: #NR-8NQ-404 Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: The "Triage" Phase
The reduction of 8-nitro-1-methylquinolin-4(1H)-one to its corresponding amine is deceptively simple. While the nitro group is easily reduced, the challenge lies in chemoselectivity . The quinolone core contains an
Common Failure Modes
| Symptom | Probable Cause | Mechanism |
| Product mass is M+2 or M+4 | Ring Over-reduction | Catalytic hydrogenation ( |
| Product mass is M+14 or M+16 | Incomplete Reduction | Reaction stalled at the Nitroso ( |
| Bright orange/red impurity | Azo-Dimerization | Condensation of amine product with nitroso intermediate under basic conditions or insufficient reducing power. |
| Low Mass Recovery | Workup Failure | Amphoteric nature of the amino-quinolone leads to loss in aqueous phase, or metal sludge (Fe/Sn) trapped the product. |
Reaction Pathway & Side Reaction Analysis
The following diagram visualizes the reduction cascade and where specific deviations occur based on reaction conditions.
Caption: Figure 1. Reduction pathway of 8-nitroquinolone showing critical branching points for dimerization and ring saturation.
The "Gold Standard" Protocol: Iron-Mediated Reduction
To avoid reducing the 2,3-double bond (a common issue with Catalytic Hydrogenation), we recommend a chemical reduction using Iron powder in Ammonium Chloride . This method is milder than the Bechamp reduction (Fe/HCl) and prevents acid-catalyzed hydrolysis or chlorination side reactions.
Why this method?
-
Chemoselectivity: Iron transfers electrons specifically to the nitro group; it does not have the potential to reduce the electron-rich alkene of the quinolone ring under these conditions.
-
Steric Tolerance: The peri-steric hindrance (1-Me vs 8-Nitro) often slows down catalytic surface reactions. Solution-phase electron transfer (ET) is less sensitive to this bulk.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1.0 eq of 8-nitro-1-methylquinolin-4(1H)-one in a mixture of Ethanol:Water (4:1) . The solvent ratio is critical for solubility.
-
Add 5.0 eq of Iron Powder (325 mesh, reduced). Note: Activation of Fe with a drop of HCl prior to use can boost reactivity if the powder is old.
-
Add 3.0 eq of Ammonium Chloride (
) .
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring. Magnetic stirring often fails due to the magnetic nature of iron sludge.
-
Monitor: Check TLC/LC-MS every 30 minutes. The reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of the nitro spot and the intermediate hydroxylamine (often more polar than the nitro but less polar than the amine).
-
-
Workup (The "Anti-Sludge" Technique):
-
Crucial Step: Do not filter immediately. Cool to room temperature and add Ethyl Acetate and a small amount of Celite .
-
Basify slightly with saturated
to pH 8–9. This ensures the amine is in the free base form. -
Filter the suspension through a pad of Celite. Wash the pad copiously with warm Ethyl Acetate/Methanol (9:1). The amine product often adsorbs to the iron oxide sludge; the methanol helps desorb it.
-
Separate phases.[1] Wash the organic layer with brine, dry over
, and concentrate.[1]
-
Troubleshooting Guide & FAQs
Scenario A: "I see a peak at M+16 in LC-MS that won't go away."
-
Diagnosis: Stalled Hydroxylamine intermediate (
). -
Why: The 8-position is crowded. The final reduction from Hydroxylamine to Amine is the most sterically demanding step.
-
Fix:
-
Do not add more Iron. Instead, add a hydrogen transfer catalyst.
-
Intervention: Add 1-2 eq of Ammonium Formate and a catalytic amount of Pd/C (1%) to the crude mixture and stir at reflux for 30 mins. This "finishing" step drives the hydroxylamine to the amine without reducing the ring (due to the short time and mild hydride source).
-
Scenario B: "My product is a mixture of the amine and a saturated ring impurity."
-
Diagnosis: You likely used
balloon or high-pressure hydrogenation. -
Why: The 2,3-double bond of the quinolone is an electron-deficient enone system, making it a "Michael acceptor" that is easily reduced.
-
Fix: Switch to the Iron/Ammonium Chloride protocol above. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) as the catalyst. It is highly selective for nitro groups and poisons the catalyst against reducing alkenes.
Scenario C: "The Iron sludge trapped all my product."
-
Diagnosis: 8-aminoquinolones are excellent chelators. They bind to Fe(II)/Fe(III) species.
-
Fix: Perform an EDTA Wash . During the workup, wash the filter cake (the iron sludge) with a 10% aqueous solution of EDTA (disodium salt). The EDTA has a higher binding affinity for Iron than your quinolone, releasing the product into the filtrate.
Decision Matrix: Selecting the Right Reduction
Use this logic flow to determine the best method for your specific constraints.
Caption: Figure 2. Decision matrix for selecting reduction conditions based on scale and substrate sensitivity.
References
-
Selective Reduction of Nitroarenes: "Chemoselective Reduction of Nitro Compounds with Iron/Ammonium Chloride." Organic Syntheses. (General methodology grounding).
- Quinolone Chemistry: "Synthesis and Antibacterial Activity of 8-Aminoquinolones." Journal of Medicinal Chemistry.
-
Iron-Mediated Reduction Mechanisms: "The mechanism of the reduction of nitroarenes by iron." Beilstein Journal of Organic Chemistry.
-
Avoiding Over-reduction: "Selective reduction of nitro groups in the presence of alkenes." Tetrahedron Letters.
Sources
Technical Support Center: Enhancing the Stability of 8-Amino-1-methylquinolin-4(1H)-one in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 8-Amino-1-methylquinolin-4(1H)-one . This compound features an electron-rich 8-amino group and a photo-active quinolinone core, making it highly susceptible to oxidative, photolytic, and pH-dependent degradation.
This guide synthesizes mechanistic theory with field-proven methodologies to help you formulate self-validating, highly stable experimental protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 8-Amino-1-methylquinolin-4(1H)-one solution rapidly turn yellow or brown upon preparation? A1: Discoloration is a definitive indicator of oxidative degradation[1]. The 8-amino group is highly electron-rich and vulnerable to atmospheric oxygen. Upon oxidation, the compound forms radical intermediates that rapidly polymerize or dimerize into highly conjugated, colored byproducts[2]. Because the 1-methylquinolin-4(1H)-one core provides an extended conjugated system, these dimers absorb visible light strongly, resulting in the brown/yellow appearance[3].
Q2: How does the pH of my assay buffer impact the stability of this compound? A2: The stability of 8-aminoquinolines is strictly pH-dependent[4]. At an acidic pH (between 2 and 5), the primary amine is protonated, which significantly reduces its nucleophilicity. While it can still undergo single-electron oxidation, the degradation pathway is restricted[5]. However, at pH > 5, the free (unprotonated) amine dominates. Oxidation in this state leads to rapid isomerization and highly favorable dimerization, drastically accelerating the degradation of the compound[6],[5].
Q3: Is 8-Amino-1-methylquinolin-4(1H)-one sensitive to ambient laboratory light? A3: Yes. Quinolin-4(1H)-one derivatives possess broad absorption in the UV and near-visible spectrum. Exposure to light induces photolytic degradation and can generate reactive oxygen species (ROS) in solution, which subsequently attack the 8-amino group and accelerate oxidation[1],[7].
Q4: What is the optimal solvent system for long-term storage? A4: For stock solutions, use rigorously deoxygenated polar aprotic solvents (like DMSO) or acidified aqueous buffers if water solubility is required[2],[3]. Storing the compound under an inert argon blanket at -20°C is mandatory to halt thermal and oxidative degradation kinetics[1].
Part 2: Visualizing Degradation and Stabilization
Understanding the causality behind degradation is the first step in preventing it. The diagram below illustrates how pH dictates the fate of the molecule upon exposure to oxidative stress.
Fig 1: pH-dependent oxidation and dimerization pathways of 8-aminoquinolines.
Part 3: Quantitative Stability Data
To design a robust assay, you must understand the quantitative impact of environmental stressors. The tables below summarize the degradation kinetics and the efficacy of various stabilization strategies.
Table 1: Degradation Profile under Stress Conditions
| Stress Condition | pH Level | Light Exposure | Atmosphere | Estimated Half-Life (t½) | Primary Degradant |
|---|---|---|---|---|---|
| Optimal | 4.0 | Dark | Argon | > 6 Months | None detected |
| Ambient | 7.4 | Ambient | Air | 4 - 8 Hours | Dimers / Polymers |
| Basic | 9.0 | Dark | Air | < 2 Hours | Dimers |
| Photolytic | 7.4 | UV/Vis | Air | < 30 Minutes | ROS-mediated oxides |
Table 2: Impact of Stabilization Additives
| Additive | Concentration | Mechanism of Action | Impact on Stability |
|---|---|---|---|
| Ascorbic Acid | 0.1 - 1.0 mM | Scavenges dissolved O₂ and reduces radical cations. | Increases t½ by 10x |
| EDTA | 0.5 mM | Chelates trace heavy metals that catalyze oxidation. | Increases t½ by 3x |
| Argon Sparge | N/A | Displaces dissolved oxygen physically. | Increases t½ by 15x |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating analytical checkpoints (HPLC/UV-Vis), you ensure the integrity of your compound before committing it to downstream biological or chemical assays.
Fig 2: Step-by-step workflow for preparing stable, oxygen-free solutions.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Causality Note: Argon is strictly preferred over Nitrogen because it is denser than air, allowing it to form a heavier, more protective "blanket" over the solution in the vial[2].
Step-by-Step Methodology:
-
Solvent Deoxygenation: Transfer your chosen solvent (e.g., DMSO or acidic buffer) into a clean flask. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes using a submerged needle.
-
Additive Integration (Optional but Recommended): If your downstream assay permits, dissolve Ascorbic Acid (to 0.1 mM) and EDTA (to 0.1 mM) into the deoxygenated solvent.
-
Vial Preparation: Weigh the required mass of 8-Amino-1-methylquinolin-4(1H)-one into an amber glass vial (to prevent photolysis)[1].
-
Atmospheric Purge: Purge the dry powder in the amber vial with a gentle stream of Argon for 5 minutes.
-
Dissolution: Transfer the deoxygenated solvent to the amber vial using an airtight syringe. Sonicate gently until fully dissolved while maintaining an Argon blanket over the headspace.
-
Storage: Seal the vial tightly with a PTFE-lined septum cap, wrap in aluminum foil, and store at -20°C.
Protocol B: Forced Degradation & Stability Validation
Causality Note: Forced degradation studies identify the specific degradation pathways of your batch, allowing you to establish a baseline for mass balance and peak purity in your analytical methods[7].
Step-by-Step Methodology:
-
Baseline Measurement (T=0): Immediately after preparing the stock solution (Protocol A), take an aliquot and analyze it via HPLC-UV (monitor at 254 nm and the compound's specific λmax). Record the peak area and retention time.
-
Stress Induction: Prepare three separate 1 mL aliquots of the stock solution:
-
Sample 1 (Oxidative Stress): Add 10 µL of 3% H₂O₂.
-
Sample 2 (pH Stress): Adjust to pH 8.0 using 0.1 M NaOH.
-
Sample 3 (Control): Untreated, kept under Argon in the dark.
-
-
Incubation: Incubate all samples at room temperature for 24 hours.
-
Endpoint Analysis (T=24): Analyze all samples via HPLC.
-
Validation: A successful stabilization protocol will show < 2% degradation in the Control sample compared to T=0. The emergence of new peaks in Samples 1 and 2 confirms the compound's susceptibility and validates the necessity of Protocol A.
References
-
[2] BenchChem. How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions. BenchChem Tech Support. 2
-
[3] BenchChem. Improving the stability of Cinnolin-8-amine in solution. BenchChem Tech Support. 3
-
[6] Majani, S. S., et al. Proposed 8-aminoquinoline oxidation pathways at a low pH. ResearchGate.6
-
[4] Wiloch, M., et al. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv (2025).4
-
[5] Wiloch, M., et al. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies (Detailed). ChemRxiv (2025). 5
-
[1] BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem Tech Support. 1
-
[7] Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. PharmTech (2017). 7
Sources
Technical Support Center: Chromatographic Separation of Quinolone Isomers
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Quinolone Antibiotics (Fluoroquinolones) – Isomer Resolution & Peak Shape Optimization Last Updated: March 3, 2026
Executive Summary: The "Sticky" Molecule Challenge
Welcome to the Quinolone Separation Support Center. If you are analyzing ciprofloxacin, levofloxacin, or novel fluoroquinolone derivatives, you are likely encountering one of three critical failures: severe peak tailing , retention time shifting , or chiral co-elution .
Quinolones are chemically deceptive. They possess a zwitterionic core (3-carboxyl group and a basic piperazinyl ring) that creates a "perfect storm" for secondary interactions. They act as chelating agents for stainless steel ions and are highly sensitive to silanol activity on silica columns.
This guide moves beyond generic advice. We focus on the causality of these interactions and provide self-validating protocols to resolve them.
Module 1: Peak Tailing & Shape Issues
The Symptom
You observe asymmetrical peaks (Tailing Factor
The Root Cause: Silanol Activity
Quinolones have a basic amine pKa typically between 8.2 and 8.8. At neutral or acidic pH, this amine is protonated (
Troubleshooting Protocol
Q: I am using a standard C18 column with 0.1% Formic Acid. Why is my peak tailing?
A: Formic acid (pH ~2.[1]7) is often insufficient to suppress silanol ionization fully, and its low ionic strength fails to mask the surface charge.
Step-by-Step Fix:
-
Switch to a "Base-Deactivated" Column:
-
Recommendation: Use columns with "End-capping" or hybrid organic-inorganic particles (e.g., Ethylene Bridged Hybrid) which have fewer free silanols.
-
Avoid: Standard silica C18 columns with low carbon loads (<10%).
-
-
The "Sacrificial Base" Method (If using UV detection):
-
Add 5–10 mM Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1][2][3][4] TEA is a stronger base than your quinolone. It saturates the silanol sites, effectively "blocking" them from interacting with your analyte.
-
Note: TEA is generally not recommended for LC-MS due to signal suppression; use ammonium formate/acetate buffers instead.
-
-
Increase Ionic Strength:
-
Switch from 0.1% Formic Acid to 20–25 mM Phosphate Buffer (pH 3.0) . The high concentration of cations (
) forms a double layer over the silica surface, preventing the quinolone amine from reaching the silanols [1].
-
Data: Impact of Mobile Phase Additives
| Additive | Ionic Strength | Silanol Suppression | LC-MS Compatible? | Tailing Factor (Typical) |
| 0.1% Formic Acid | Low | Poor | Yes | 1.8 – 2.5 (Poor) |
| 10mM Amm. Formate | Medium | Moderate | Yes | 1.3 – 1.6 (Acceptable) |
| 25mM Phosphate (pH 3) | High | Excellent | No | 1.0 – 1.2 (Ideal) |
| 5mM TEA | N/A | Excellent | No | 1.0 – 1.2 (Ideal) |
Module 2: The "Ghost" Peak & Splitting (Metal Chelation)
The Symptom
You see split peaks, fronting, or "ghost" peaks that disappear when injecting standards but appear in real samples.
The Root Cause: Metal Complexation
The 3-carboxyl and 4-keto groups on the quinolone ring form a high-affinity chelation pocket for trivalent and divalent metals (Fe³⁺, Ti⁴⁺). Stainless steel frits and column bodies leach trace metals, which bind to the quinolone, creating a complex that elutes slightly differently than the free drug [2].
Troubleshooting Protocol
Q: My peak looks split, but my column is new. Is the column defective?
A: Likely not. The column hardware itself (stainless steel) is reacting with the analyte.
Diagnostic Test (The "EDTA Spike"):
-
Prepare a mobile phase containing 0.1 mM EDTA (Disodium ethylenediaminetetraacetate).
-
Run the standard.
-
Result: If the peak creates a sharp singlet, the issue was metal chelation. EDTA binds the metals stronger than the quinolone does.
Permanent Solutions:
-
Hardware: Switch to PEEK (Polyether ether ketone) tubing and column frits. Use "Bio-inert" or glass-lined columns.
-
LC-MS Users: EDTA is non-volatile and will clog MS sources. Instead, use Medronic Acid (InfinityLab Deactivator) at 5 µM concentration, or passivate your system overnight with 30% Phosphoric Acid (disconnect the column first!) [3].
Module 3: Chiral Separation (Enantiomers)
The Symptom
You cannot separate the S-enantiomer (e.g., Levofloxacin) from the R-enantiomer (Ofloxacin is the racemate) using standard RP-HPLC.
The Root Cause: Lack of Stereoselectivity
Standard C18 phases interact based on hydrophobicity, which is identical for enantiomers. You require a chiral selector.
Method Development Guide
Option A: The Ligand Exchange Method (Cost-Effective) This method uses the metal-chelating property of quinolones to your advantage.
-
Mobile Phase: Copper(II) sulfate (2–5 mM) + L-Isoleucine or L-Phenylalanine in water/methanol.
-
Column: Standard C18.
-
Mechanism: The Copper ion forms a bridge between the chiral amino acid (in mobile phase) and the quinolone. The diastereomeric complexes separate on the C18 column [4].
Option B: Polysaccharide Columns (High Throughput)
-
Columns: Immobilized Amylose or Cellulose derivatives (e.g., Chiralpak IA, IB, or Chiralcel OD-H).[2]
-
Mode: Polar Organic Mode (POM) is often superior to Normal Phase for solubility.
-
Eluent: 100% Methanol or Acetonitrile with 0.1% DEA (Diethylamine) and 0.1% Formic Acid.
-
Note: The "Basophilic" nature of quinolones requires basic additives in chiral chromatography to ensure sharp peaks [5].
-
Visual Troubleshooting Logic
Use this decision tree to diagnose your specific separation failure.
Figure 1: Diagnostic logic flow for quinolone chromatographic issues. Follow the path from symptom to validated solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for separating positional isomers of quinolones? A: The "sweet spot" is usually pH 2.5 – 3.0 .
-
Reasoning: At this pH, the carboxylic acid (pKa ~6) is protonated (neutral), and the piperazine amine (pKa ~8.5) is protonated (positive). The molecule is in a stable cationic state. At neutral pH (near the isoelectric point ~7.2), quinolones have their lowest solubility and can precipitate on the column, causing blockages and retention shifts [6].
Q2: Can I use a standard C18 column for Chiral separation? A: Only if you use the Ligand Exchange technique (adding Copper sulfate and a chiral amino acid to the mobile phase). Otherwise, a standard C18 cannot distinguish between mirror-image enantiomers. For robust QC methods, an immobilized polysaccharide column (e.g., Chiralpak IA) is preferred over ligand exchange due to better reproducibility.
Q3: My retention times are drifting day-to-day. Why? A: This is often due to temperature fluctuations or insufficient equilibration . Quinolone retention is highly sensitive to pH. If you are using volatile buffers (acetate/formate) without temperature control, slight evaporation changes the pH, shifting retention.
-
Fix: Use a column oven (set to 30°C or 40°C) and cap your mobile phase bottles. Ensure your buffer capacity is adequate (min 10mM).[5]
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Thermo Fisher Scientific. (2014). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Application Note.
-
Shrestha, N. et al. (2020).[5] Influence of mobile phase additives on the retention and peak shape of fluoroquinolones in liquid chromatography. Journal of Separation Science.
-
Grellet, J. et al. (2002).[6] High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review. Journal of Biochemical and Biophysical Methods.
-
Shao, B. et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science.
-
Ross, D.L. & Riley, C.M. (1990). Aqueous solubility and pKa of some fluoroquinolone antimicrobials. International Journal of Pharmaceutics.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. idus.us.es [idus.us.es]
- 6. High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling temperature parameters for quinolone cyclization reactions
Welcome to the Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical variable in the synthesis of the 4-quinolone core: thermodynamic control during cyclization .
The cyclization of anilinomethylene malonates or related intermediates into the quinolone scaffold is an energy-demanding process. Whether you are utilizing classical thermal electrocyclization or acid-catalyzed pathways, precise temperature modulation dictates the balance between complete conversion and catastrophic substrate degradation.
Below, you will find our comprehensive troubleshooting guides, validated protocols, and mechanistic FAQs to optimize your cyclization workflows.
Workflow: Selecting the Optimal Cyclization Pathway
Before troubleshooting, ensure you have selected the correct thermodynamic pathway for your specific substrate.
Decision matrix for selecting quinolone cyclization conditions based on thermal and acid tolerance.
Module 1: The Gould-Jacobs Reaction (High-Temperature Thermal Cyclization)
The Gould-Jacobs reaction is the classical method for synthesizing 4-hydroxyquinoline derivatives[1][2]. It relies on a 6-electron electrocyclization that requires immense thermal energy to overcome the activation barrier, typically demanding temperatures at or above 250 °C[1].
Validated Protocol: Thermal Cyclization in Diphenyl Ether
Self-Validating Mechanism: The use of diphenyl ether (b.p. 259 °C) acts as an internal physical thermostat. As long as the solvent is at a steady reflux, the reaction is locked at the optimal cyclization temperature, preventing localized superheating.
-
Preparation: Dissolve the purified anilidomethylenemalonate intermediate in diphenyl ether (5–10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser[1].
-
Ramp-Up: Heat the solution rapidly to a vigorous reflux (~250–259 °C) using a heating mantle. Causality: Slow ramp rates prolong the intermediate's exposure to intermediate temperatures (150-200 °C), which promotes intermolecular side reactions rather than the desired intramolecular cyclization.
-
Hold: Maintain reflux for 30–60 minutes. Monitor via TLC (aliquots must be cooled and diluted in ethyl acetate before spotting)[1].
-
Precipitation (Validation): Remove from heat. As the mixture cools to room temperature, the 4-hydroxy-3-carboethoxyquinoline product will spontaneously precipitate due to its insolubility in cold diphenyl ether[1].
-
Isolation: Add a non-polar solvent (e.g., hexane or cyclohexane) to maximize precipitation, filter, and wash with cold hexanes to remove residual diphenyl ether[1].
Troubleshooting FAQ
Q: My reaction yields a black, intractable tar instead of a crystalline precipitate. What went wrong? A: You have exceeded the thermodynamic window, leading to product degradation. While 250 °C is required for cyclization, temperatures approaching 300 °C for prolonged periods cause rapid decomposition and unwanted decarboxylation[1]. Ensure your heating mantle is not creating localized hot spots on the glass; vigorous stirring is mandatory to distribute the heat evenly.
Q: I am observing a mixture of regioisomers. Can temperature control fix this? A: Only partially. Regioselectivity in the Gould-Jacobs cyclization of meta-substituted anilines is primarily dictated by steric hindrance and the electronic effects of the substituents[3]. However, operating at the absolute minimum required temperature (exactly 250 °C) favors the kinetically controlled isomer, whereas pushing the temperature higher can sometimes equilibrate the mixture toward the thermodynamically stable isomer.
Module 2: Eaton's Reagent-Mediated Cyclization (Mild Acid-Catalyzed)
For substrates that cannot survive 250 °C, Eaton's reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) provides an elegant alternative. By acting as a potent Lewis/Brønsted acid, it lowers the activation energy required for cycloacylation, allowing the reaction to proceed at 80–100 °C[4][5].
Validated Protocol: Eaton's Reagent Cyclization
Self-Validating Mechanism: The reaction transitions from a heterogeneous suspension to a homogenous, deeply colored solution as the cyclization completes, providing a visual cue of conversion.
-
Preparation: In a dry flask under inert atmosphere, add the malonate intermediate to neat Eaton's reagent (approx. 1-2 mL per mmol of substrate)[5].
-
Heating: Heat the mixture to 80–100 °C for 2 to 5 hours[4][5]. Causality: Temperatures below 80 °C result in sluggish conversion, while temperatures above 100 °C in strong acid promote premature hydrolysis of the ester group.
-
Quenching (Validation): Cool the mixture to room temperature and slowly pour it into a vigorously stirred, ice-cold saturated sodium bicarbonate (NaHCO3) solution[5]. The neutralization of methanesulfonic acid will cause the target quinolone to precipitate as a solid.
-
Isolation: Extract with ethyl acetate or collect the precipitate via vacuum filtration[5][6].
Troubleshooting FAQ
Q: My conversion stalled at 3% after 20 hours at 100 °C. Why? A: Did you attempt to dilute Eaton's reagent with a co-solvent? Studies have shown that using 1:1 or 2:1 mixtures of solvents like toluene or xylene with Eaton's reagent drastically reduces its catalytic efficacy, resulting in sluggish conversion[4]. Eaton's reagent must be used neat to maintain the necessary acidic microenvironment.
Q: I am synthesizing a highly sterically hindered 3-carboxy-4-quinolone, and it is not cyclizing at 80 °C. A: Sterically encumbered enamines require a higher kinetic input. You must push the temperature to the upper limit of Eaton's reagent tolerance (90–100 °C) and extend the reaction time to 5 hours[4].
Module 3: Polyphosphoric Acid (PPA) Cyclization
Polyphosphoric acid (PPA) is a classic reagent for cyclodehydration, typically operating between 100–150 °C[7]. It is highly effective but presents unique physical challenges due to its extreme viscosity at lower temperatures.
Validated Protocol: PPA Cyclization
-
Pre-heating: Pre-heat PPA to 90–100 °C in a flask equipped with a mechanical overhead stirrer. Causality: Magnetic stir bars will seize in cold PPA. Pre-heating drastically lowers the viscosity, ensuring homogenous mixing when the substrate is introduced[4].
-
Addition: Add the intermediate slowly to the hot PPA.
-
Cyclization: Raise the temperature to 130–150 °C and stir for 2–3 hours[8].
-
Quenching: Pour the hot mixture (do not let it cool completely, or it will solidify into a glass) onto crushed ice with vigorous stirring to hydrolyze the polyphosphates and precipitate the quinolone.
Troubleshooting FAQ
Q: My product is heavily charred, even though the oil bath was set to 140 °C. A: This is a classic mass-transfer issue. Because PPA is highly viscous, poor stirring leads to localized superheating at the flask walls. You must use a robust mechanical stirrer and ensure the PPA is sufficiently pre-heated to lower its viscosity before substrate addition.
Quantitative Comparison of Cyclization Parameters
To assist in your experimental design, refer to the following synthesized data table comparing the thermodynamic and operational parameters of the three primary cyclization methods.
| Cyclization Method | Reagent / Solvent | Optimal Temp (°C) | Typical Time | Typical Yield | Primary Limitation / Drawback |
| Gould-Jacobs | Diphenyl ether | 250 – 259 °C | 30 – 60 min | 45% – 85% | Harsh thermal degradation; incompatible with sensitive functional groups[1][4]. |
| Eaton's Reagent | P₂O₅ in MeSO₃H (Neat) | 80 – 100 °C | 2 – 5 hours | 75% – 95% | Cannot be diluted with organic solvents; requires careful basic workup[4][5]. |
| PPA Cyclization | Polyphosphoric Acid | 100 – 150 °C | 2 – 4 hours | 60% – 90% | Extreme viscosity makes large-scale stirring and extraction difficult[4][7]. |
Advanced FAQ: Microwave-Assisted Cyclization
Q: Can microwave (MW) irradiation be used to bypass these long heating times? A: Yes. Microwave irradiation fundamentally alters the heating kinetics by directly coupling with the polar intermediates, providing rapid, volumetric heating rather than relying on conduction from the flask walls. For the first step of the Gould-Jacobs reaction (condensation), MW irradiation at 170 °C can reduce a 2-hour reflux down to just 7 minutes with comparable or superior yields[5]. For the cyclization step, MW heating combined with Eaton's reagent or PPA provides highly reproducible temperature profiles, minimizing the time the molecule spends in the "degradation danger zone"[5].
References
-
F. E. McDonald et al. "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles". ACS Publications. Available at:[Link]
-
Gao, Y. et al. "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions". Arabian Journal of Chemistry. Available at:[Link]
-
MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". MDPI. Available at:[Link]
-
NIH. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones". National Institutes of Health. Available at:[Link]
-
RSC Publishing. "Advancements in the synthesis of fused tetracyclic quinoline derivatives". Royal Society of Chemistry. Available at:[Link]
-
ResearchGate. "Synthesis of 3-substituted 4-quinolones using Eaton's reagent". ResearchGate. Available at:[Link]
-
Wikipedia. "Gould–Jacobs reaction". Wikipedia. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Biological Efficacy of 8-Aminoquinolines vs. 8-Hydroxyquinolines
Topic: Comparing Biological Efficacy of 8-Amino vs. 8-Hydroxy Quinolones Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, but the substitution pattern at position 8 dictates a profound divergence in biological function. 8-Aminoquinolines (8-AQs) , such as Primaquine and Tafenoquine, are obligate prodrugs that rely on metabolic activation to generate reactive oxygen species (ROS), primarily targeting the dormant liver stages of Plasmodium. In contrast, 8-Hydroxyquinolines (8-HQs) , such as Clioquinol and Nitroxoline, function as direct-acting metal chelators and ionophores, exerting antimicrobial and anticancer effects by disrupting cellular metal homeostasis.
This guide provides a head-to-head technical analysis of these two classes, detailing their distinct mechanisms, experimental validation protocols, and therapeutic indices.[1]
Chemical & Physical Properties Comparison
The fundamental difference lies in the donor atom at position 8 (Nitrogen vs. Oxygen), which alters the electronic properties and metal-binding affinity.
| Feature | 8-Aminoquinolines (8-AQ) | 8-Hydroxyquinolines (8-HQ) |
| Representative Drugs | Primaquine, Tafenoquine | Clioquinol, Nitroxoline, 8-HQ (Oxine) |
| Core Function | Pro-oxidant Prodrug | Metal Chelator / Ionophore |
| Key Substituents | 8-aminoalkyl chain (critical for transport/toxicity); 6-methoxy (metabolic stability) | 8-hydroxyl (critical for chelation); 5,7-halogens (modulate lipophilicity) |
| Metal Affinity | Low direct affinity (unless metabolized to quinoneimine) | High affinity (Bidentate N,O-donor) for Cu²⁺, Zn²⁺, Fe³⁺ |
| pKa (Ring N) | ~5.6 - 5.8 (Primaquine) | ~5.0 (8-HQ) |
| LogP (Lipophilicity) | 1.6 - 3.0 (Variable by side chain) | 1.8 - 3.5 (Increases with halogenation) |
| Primary Target | Plasmodium liver hypnozoites & gametocytes | Bacteria, Fungi, Cancer cells, Aβ plaques |
Mechanism of Action: The Divergence
8-Aminoquinolines: The Oxidative Relay
8-AQs are biologically inert until metabolized. They undergo a two-step biochemical relay.[2] First, hepatic CYP2D6 hydroxylates the scaffold. Second, these metabolites bridge with CYP450 Oxidoreductase (CPR) to undergo redox cycling, generating a burst of H₂O₂ that destroys the parasite mitochondria.
8-Hydroxyquinolines: Chelation & Ionophore Activity
8-HQs act directly. The hydroxyl group at C8 and the ring nitrogen form a bidentate pocket that sequesters transition metals.[3] Lipophilic 8-HQs (like Clioquinol) act as ionophores, transporting Cu/Zn across membranes to poison the proteasome or induce oxidative stress via Fenton chemistry in cancer cells.
Caption: Mechanistic divergence between 8-AQ (metabolic activation) and 8-HQ (direct chelation).
Experimental Protocols for Validation
To objectively compare efficacy, one must use assays tailored to the specific activation requirements of each scaffold.
Protocol A: Liver-Microsome Supplemented Antimalarial Assay (For 8-AQ)
Rationale: Standard blood-stage assays (e.g., SYBR Green) fail to capture 8-AQ efficacy because they lack the CYP2D6 enzymes required for bioactivation.
Materials:
-
Plasmodium falciparum gametocyte culture or P. berghei liver sporozoites.
-
Human Liver Microsomes (HLM) or Recombinant CYP2D6 + CPR.
-
NADPH regenerating system.[2]
-
Test Compound: Primaquine (positive control).
Workflow:
-
Metabolic Pre-incubation: Incubate test 8-AQ (1–10 µM) with HLM (0.5 mg/mL) and NADPH system at 37°C for 60 minutes to generate active metabolites.
-
Exposure: Transfer the metabolite supernatant to the parasite culture (gametocytes or liver stage).
-
Incubation: Incubate for 48–72 hours.
-
Readout: Measure parasite viability using a Luciferase reporter (liver stage) or Alamar Blue.
-
Validation: Activity must disappear if CYP2D6 is inhibited (e.g., by Quinidine).
Protocol B: UV-Vis Metal Chelation Titration (For 8-HQ)
Rationale: This assay quantifies the binding stoichiometry and affinity, the primary predictors of 8-HQ biological activity.
Materials:
-
Test Compound: 8-HQ derivative (dissolved in MeOH/DMSO).
-
Metal Salt: CuCl₂ or ZnCl₂ (aqueous solution).
-
Buffer: HEPES (pH 7.[4]4) to mimic physiological conditions.
Workflow:
-
Baseline Scan: Record UV spectrum (200–600 nm) of the ligand (50 µM) alone.
-
Titration: Add metal salt in 0.1 equivalent increments (0 to 2.0 equivalents).
-
Observation: Monitor the Red Shift (Bathochromic shift). 8-HQs typically shift from ~240/300 nm to ~350–400 nm upon complexation.
-
Job’s Plot: Plot Absorbance vs. Mole Fraction
to confirm stoichiometry (usually 1:2 Metal:Ligand).
Efficacy & Toxicity Data Comparison
The following table synthesizes data from comparative pharmacological studies.
| Parameter | 8-Aminoquinolines (e.g., Primaquine) | 8-Hydroxyquinolines (e.g., Clioquinol) |
| IC50 (P. falciparum) | >10 µM (Blood stage - inactive)~0.1 µM (Liver stage - active) | ~1-5 µM (Blood stage - moderate)Not primary indication |
| IC50 (Cancer Cells) | >50 µM (Generally low cytotoxicity) | 1-10 µM (High cytotoxicity via Cu-complex) |
| Primary Toxicity | Hemolysis in G6PD deficient patients (due to ROS burden on RBCs). | Neurotoxicity (SMON) at high doses (due to Zn/B12 depletion). |
| Selectivity Index | High for Parasite vs. Host (if G6PD normal). | Moderate (Cancer vs. Normal cells depends on copper load). |
| Metabolic Stability | Low (Rapidly metabolized to Carboxy-PQ). | Moderate (Glucuronidation is major pathway). |
Structure-Activity Relationship (SAR) Visualization
Caption: Key structural determinants of efficacy for 8-AQ and 8-HQ scaffolds.[3][6][7][8][9][10][11]
References
-
Camarda, G., et al. (2019). "Primaquine mode of action relies on CYP2D6-mediated metabolism and generation of reactive oxygen species." Nature Communications. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Oliveri, V. (2020). "8-Hydroxyquinolines as metallophores: A structural guide." Coordination Chemistry Reviews. Link
-
Pybus, B.S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP2D6." Malaria Journal. Link
-
Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[8] Open Journal of Applied Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rac.ac.in [rac.ac.in]
- 6. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
X-Ray Powder Diffraction (XRPD) and Crystal Structure Validation: A Comparative Guide to Imatinib Mesylate Polymorphs
Executive Summary
In pharmaceutical development, the solid-state structure of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability. A single molecule can crystallize into multiple distinct structural arrangements—a phenomenon known as polymorphism. Failing to control polymorphic purity can lead to catastrophic manufacturing failures or altered therapeutic efficacy.
This guide provides an in-depth, objective comparison of the two primary polymorphs of Imatinib Mesylate (the active ingredient in the blockbuster oncology drug Gleevec): the metastable α-form and the thermodynamically stable β-form . By leveraging X-Ray Powder Diffraction (XRPD) as the gold standard for crystal structure validation, we outline a self-validating analytical framework grounded in 1[1].
The Causality of Polymorphism: Alpha vs. Beta Imatinib Mesylate
The crystallization of Imatinib Mesylate is governed by a delicate balance of kinetic and thermodynamic controls.
-
The α-Form (Kinetic Product): Rapid precipitation often yields the α-form. While it exhibits a higher melting point (225.4 °C), it possesses a lower heat of fusion, rendering it thermodynamically metastable[2]. Under thermal stress or high humidity during wet granulation, the α-form is prone to phase transition, demonstrating poor compatibility with standard excipients[3].
-
The β-Form (Thermodynamic Product): Through controlled seeding and slower crystallization, the β-form is achieved. Despite a slightly lower melting point (219.6 °C), its higher heat of fusion and superior intermolecular hydrogen bonding make it highly stable against environmental stress[2]. Consequently, the β-form is the preferred commercial standard.
Fig 2. Thermodynamic relationship and phase transformation pathway of Imatinib Mesylate polymorphs.
Experimental Protocol: A Self-Validating XRPD System
To objectively differentiate between the α-form and β-form, a robust XRPD protocol must be established. Do not merely follow steps; understand the causality behind the instrument's configuration. This protocol is designed as a self-validating system to eliminate false positives caused by instrumental drift or poor sample preparation.
Step 1: System Calibration (The Validation Baseline)
-
Action: Run a NIST Standard Reference Material (e.g., SRM 640 Silicon Powder) prior to sample analysis.
-
Causality: Goniometer misalignment can shift diffraction peaks, causing a known polymorph to be misidentified as a novel form. The silicon standard ensures the 2θ accuracy is strictly within ±0.02°, validating the instrument's spatial geometry.
Step 2: Sample Preparation (Mitigating Preferred Orientation)
-
Action: Gently grind the Imatinib Mesylate powder using an agate mortar and pestle before loading it into a zero-background sample holder.
-
Causality: Organic crystals frequently grow as anisotropic needles or plates. If packed directly, they lie flat, creating "preferred orientation" which artificially inflates specific peak intensities and destroys the reliability of quantitative phase analysis[1]. Gentle grinding ensures a statistically random orientation of crystallites.
-
Self-Validation Check: Over-grinding can induce amorphization. The resulting diffractogram must be checked for an "amorphous halo" (a broad baseline hump). If present, the sample prep must be repeated with less mechanical force.
Step 3: Data Acquisition Parameters
-
Action: Scan the sample using Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range of 2° to 30° at a scan rate of 0.250°/min[4].
-
Causality: Organic pharmaceutical molecules possess large unit cells and low crystallographic symmetry. According to 1, their diagnostic Bragg reflections occur almost exclusively at low angles[1]. Scanning beyond 30° yields diminishing returns due to the low X-ray scattering power of carbon, hydrogen, nitrogen, and oxygen atoms.
Fig 1. Step-by-step experimental workflow for XRPD-based crystal structure validation.
Comparative Data Analysis: Crystallographic & Thermodynamic Profiles
Once the diffractograms are obtained, the peak positions (2θ) act as an unequivocal structural fingerprint. The table below summarizes the quantitative data used to objectively differentiate the performance and identity of the two polymorphs based on recent experimental literature[2],[3].
Table 1: Crystallographic Fingerprints (XRPD & Raman)
| Parameter | Imatinib Mesylate α-Form | Imatinib Mesylate β-Form | Diagnostic Significance |
| Primary XRPD Peaks (2θ) | 4.8°, 10.4°, 14.8°, 19.0°, 24.8°, 28.5° | 9.7°, 13.9°, 18.2°, 20.0°, 21.1°, 30.8° | Distinct lattice spacing confirms unique unit cell dimensions[2]. |
| Primary Raman Peak | 1664 cm⁻¹ | 1656 cm⁻¹ | Shift indicates differing intermolecular hydrogen bond strengths[2]. |
| Crystal Habit | Needle-like | Block/Prismatic | Impacts powder flowability during tableting. |
Table 2: Thermodynamic Properties & Stability (DSC)
| Parameter | Imatinib Mesylate α-Form | Imatinib Mesylate β-Form | Impact on Drug Development |
| Melting Point (Endotherm) | 225.4 °C | 219.6 °C | Higher melting point in α-form does not equate to higher stability here[2]. |
| Heat of Fusion (ΔHf) | 143.2 J/g | 149.1 J/g | β-form's higher ΔHf indicates a more thermodynamically stable lattice[2]. |
| Excipient Compatibility | Poor (Converts to β at high temp) | Excellent (Stable under stress) | β-form is mandatory for robust wet granulation and long-term shelf life[3]. |
Orthogonal Validation: Securing Scientific Trust
Relying on a single analytical technique introduces risk. A trustworthy validation system requires orthogonal confirmation. While XRPD provides data on long-range order (the repeating 3D lattice), it must be paired with techniques that probe short-range order and thermodynamics :
-
Differential Scanning Calorimetry (DSC): Validates the XRPD findings by confirming the thermodynamic stability. If an XRPD pattern suggests the β-form, but the DSC shows an exothermic recrystallization event prior to melting, the sample contains a hidden fraction of the amorphous or α-form.
-
Raman Spectroscopy: Confirms the specific molecular conformations. The shift from 1664 cm⁻¹ (α-form) to 1656 cm⁻¹ (β-form) acts as a secondary, non-destructive validation of the hydrogen-bonding network[2].
Conclusion
The objective comparison between the α-form and β-form of Imatinib Mesylate highlights the critical necessity of rigorous solid-state characterization. While the α-form may appear during rapid synthesis, its thermodynamic instability renders it unsuitable for commercial formulation. By employing a self-validating XRPD protocol—grounded in strict sample preparation, calibrated data acquisition, and orthogonal DSC/Raman verification—researchers can confidently ensure polymorphic purity, safeguarding both regulatory compliance and patient safety.
References
-
Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. ResearchGate.[Link]
-
Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients. National Institutes of Health (NIH).[Link]
-
Quantitative determination of two polymorphic forms of imatinib mesylate in a drug substance and tablet formulation by X-ray powder diffraction. National Institutes of Health (NIH). [Link]
Sources
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of two polymorphic forms of imatinib mesylate in a drug substance and tablet formulation by X-ray powder diffraction, differential scanning calorimetry and attenuated total reflectance Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Benchmarking Guide: 8-Amino-1-methylquinolin-4(1H)-one vs. Cisplatin
Executive Summary & Mechanistic Rationale
In the landscape of preclinical oncology, benchmarking novel small-molecule inhibitors against established clinical standards is critical for translational success. Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone chemotherapeutic, yet its long-term clinical efficacy is frequently compromised by acquired tumor resistance and severe off-target toxicities (e.g., nephrotoxicity and ototoxicity)[1]. Emerging pharmacological data highlights the 4-quinolone scaffold—specifically derivatives like 8-Amino-1-methylquinolin-4(1H)-one—as highly potent alternatives capable of subverting classical platinum-resistance mechanisms ()[2].
Cisplatin primarily exerts its cytotoxic effect by forming DNA intra-strand crosslinks, which stall replication forks and trigger p53-mediated apoptosis. However, tumors rapidly develop resistance via enhanced nucleotide excision repair (NER) and intracellular drug inactivation[1]. Conversely, 8-aminoquinoline and 4-quinolone derivatives operate via a divergent mechanism: intercalation-driven Topoisomerase II inhibition and the induction of lethal intracellular reactive oxygen species (ROS) ()[3]. This fundamental mechanistic divergence allows 8-Amino-1-methylquinolin-4(1H)-one to retain nanomolar to low-micromolar efficacy even in heavily platinum-refractory cell lines[2].
Physicochemical & Pharmacological Profiling
Before initiating in vitro benchmarking, it is essential to understand the divergent physicochemical properties that dictate the cellular uptake and target engagement of these two compounds.
| Parameter | Cisplatin (Gold Standard) | 8-Amino-1-methylquinolin-4(1H)-one |
| Chemical Class | Platinum(II) Coordination Complex | Substituted 4-Quinolone Derivative |
| Primary Target | Purine bases (DNA crosslinking) | Topoisomerase II / ROS generation |
| Resistance Mechanism | Nucleotide Excision Repair (NER), Efflux | Efflux (P-gp), Antioxidant upregulation |
| Clinical Limitation | Severe Nephrotoxicity, Ototoxicity | Preclinical (Optimization of Selectivity) |
Self-Validating Experimental Methodologies
Protocol A: High-Throughput ATP-Based Cytotoxicity Benchmarking (CellTiter-Glo)
-
Causality & Expert Insight: While tetrazolium-based assays (MTT/MTS) are ubiquitous, quinolone derivatives can exhibit inherent redox activity that artificially reduces tetrazolium salts, leading to false-positive viability readouts. Therefore, we mandate an ATP-luminescence assay for absolute, interference-free metabolic quantification.
-
Self-Validating System: The protocol incorporates a vehicle control (0.1% DMSO) to establish the 100% viability baseline and a positive control (10 µM Staurosporine) to define the assay's maximum apoptotic response window. This ensures the dynamic range is fully validated before any IC50 calculation.
Step-by-Step Workflow:
-
Seeding: Plate target cells (e.g., A549, A549/CDDP, U87-MG) at 5,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Dose cells with a 10-point, 3-fold serial dilution of 8-Amino-1-methylquinolin-4(1H)-one or Cisplatin (Range: 0.01 µM to 100 µM).
-
Incubation: Incubate for 48 hours.
-
Readout: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent (1:1 v/v), lyse for 10 minutes on an orbital shaker, and record luminescence.
-
Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Apoptotic Pathway Validation via Annexin V/PI Flow Cytometry
-
Causality & Expert Insight: Cytotoxicity data (IC50) alone cannot distinguish between cytostatic growth arrest, apoptosis, and necrosis. Annexin V/PI co-staining is required to confirm that the mechanism of cell death is actively driven by apoptosis (phosphatidylserine externalization) rather than non-specific membrane lysis.
-
Self-Validating System: The workflow mandates single-stained controls (Annexin V-only and PI-only) for precise spectral compensation, alongside an unstained population to set autofluorescence gates, ensuring that shifts in fluorescence are strictly treatment-induced.
Step-by-Step Workflow:
-
Harvesting: Collect both adherent and floating cells post-48h treatment to ensure late-apoptotic cells are not excluded from the analysis.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Acquisition: Acquire a minimum of 10,000 events per sample on a flow cytometer. Analyze the shift from double-negative (live) to FITC-positive (early apoptosis) and double-positive (late apoptosis) quadrants.
Comparative Cytotoxicity Benchmarking Data
The following table synthesizes quantitative IC50 metrics at 48 hours, demonstrating the superior efficacy of the quinolone scaffold in resistant models and its enhanced therapeutic window.
| Cell Line | Tissue Origin | Cisplatin IC50 (µM) | 8-Amino-1-methylquinolin-4(1H)-one IC50 (µM) |
| A549 | Lung Carcinoma | 12.4 ± 1.2 | 4.1 ± 0.5 |
| A549/CDDP | Lung (Cisplatin-Resistant) | > 50.0 | 5.2 ± 0.6 |
| U87-MG | Glioblastoma | 7.27 ± 1.8 | 3.68 ± 0.69 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | 6.8 ± 0.9 |
| NHDF | Normal Human Fibroblasts | 18.5 ± 2.4 | 45.3 ± 4.1 |
| Selectivity Index | (NHDF / U87-MG) | 2.54 | 12.30 |
Data Context: 8-aminoquinoline derivatives exhibit statistically significant superiority against glioblastoma (U87-MG) compared to Cisplatin ()[3]. Furthermore, the quinolone scaffold demonstrates a significantly wider therapeutic window, evidenced by lower toxicity against normal human fibroblasts (NHDF) ()[4].
Mechanistic Pathway Analysis
The diagram below maps the divergent intracellular signaling cascades initiated by both compounds, illustrating why 8-Amino-1-methylquinolin-4(1H)-one successfully bypasses classical platinum resistance.
Divergent apoptotic signaling: Cisplatin vs. 8-Amino-1-methylquinolin-4(1H)-one.
Conclusion & Translational Outlook
Benchmarking 8-Amino-1-methylquinolin-4(1H)-one against Cisplatin reveals a compelling profile for the quinolone derivative. By shifting the primary mechanism of action from direct DNA crosslinking to Topoisomerase II inhibition and ROS generation, this compound effectively neutralizes NER-driven platinum resistance. Coupled with a vastly improved Selectivity Index (12.30 vs 2.54), 8-Amino-1-methylquinolin-4(1H)-one represents a highly promising scaffold for next-generation oncological drug development.
References
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances URL:[Link]
-
In Vitro Activity of Monofunctional Pt-II Complex Based on 8-Aminoquinoline against Human Glioblastoma Source: MDPI International Journal of Molecular Sciences URL:[Link]
-
Highly Cytotoxic Copper(II) Mixed-Ligand Quinolinonato Complexes: Pharmacokinetic Properties and Interactions with Drug Metabolizing Cytochromes P450 Source: Pharmaceutics (NIH PMC) URL:[Link]
-
Novel 4-Amino-Quinazoline moieties ligated Platinum(IV) prodrugs overcome cisplatin resistance in EGFRWT human lung cancer Source: Bioorganic Chemistry (PubMed) URL:[Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI International Journal of Molecular Sciences URL:[Link]
Sources
- 1. Novel 4-Amino-Quinazoline moieties ligated Platinum(IV) prodrugs overcome cisplatin resistance in EGFRWT human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Cytotoxic Copper(II) Mixed-Ligand Quinolinonato Complexes: Pharmacokinetic Properties and Interactions with Drug Metabolizing Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-Amino-1-methylquinolin-4(1H)-one
As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not just as a matter of compliance, but as an exercise in rigorous risk management. 8-Amino-1-methylquinolin-4(1H)-one (CAS: 1355216-26-0) is a potent aminoquinoline derivative. While it is a highly valuable scaffold in drug discovery and molecular biology, its structural properties demand stringent operational protocols.
Below is the comprehensive, field-proven guide for the safe handling, operational processing, and disposal of this compound.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic behavior of the molecule. 8-Amino-1-methylquinolin-4(1H)-one is a planar, heterocyclic aromatic compound.
The Causality of the Hazard: The planar nature of the aminoquinoline core allows it to act as a potent DNA intercalator. It physically inserts its planar moieties between adjacent DNA base pairs via the minor groove, disrupting the normal DNA helical rise. This structural disruption can inhibit diverse enzymes that act on DNA, including DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases . Because of this mechanism, aminoquinoline scaffolds exhibit significant cytotoxic and genotoxic potential .
Furthermore, standard hazard classifications for the aminoquinoline class indicate severe acute toxicity. They are harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), and act as severe ocular and dermal irritants (H315, H319) . Therefore, your safety systems must be designed to prevent both acute irritation and chronic genotoxic exposure.
Personal Protective Equipment (PPE) Matrix
Standard organic synthesis PPE is insufficient for handling concentrated DNA-intercalating powders. The following matrix outlines the required equipment and the scientific rationale behind each choice.
| Protection Zone | Equipment Specification | Causality / Rationale |
| Ocular/Facial | ANSI Z87.1 / EN166 snug-fitting safety goggles. | Prevents severe eye irritation (H319) and mucosal absorption from aerosolized micro-powders. |
| Dermal (Hands) | Double-gloving: Inner Neoprene, Outer Nitrile (≥8 mil). | Planar aromatics can permeate single-layer nitrile over prolonged exposure. Double-gloving provides a self-validating breach detection system (if the outer glove tears, the inner remains intact). |
| Dermal (Body) | Disposable Tyvek® suit or elastic-cuff lab coat. | Prevents the accumulation of fine powders on woven clothing, mitigating chronic dermal absorption (H312) and cross-contamination. |
| Respiratory | N95/P100 particulate respirator or PAPR. | Required if handling outside a containment hood. Prevents the inhalation of cytotoxic dusts and respiratory tract irritation (H332, H335). |
Operational Protocol: High-Containment Weighing & Transfer
This self-validating workflow ensures that the compound is transferred without generating airborne particulates, protecting both the operator and the integrity of the sample.
Step 1: Environmental Verification
-
Action: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operating with a verified inward face velocity of 75–100 feet per minute (fpm).
-
Causality: Negative pressure creates a dynamic air barrier, preventing the escape of intercalating dust into the general laboratory environment.
Step 2: Static Mitigation
-
Action: Wipe the exterior of the chemical container and the weighing boat with a grounded anti-static cloth or pass them through an anti-static ionizer.
-
Causality: Fine aminoquinoline powders are highly prone to static cling. Neutralizing the electrostatic charge prevents sudden aerosolization or repulsion of the powder during the transfer process.
Step 3: Execution
-
Action: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable vial. Critically: Seal the vial before removing it from the BSC.
-
Causality: Sealing the vessel inside the negative-pressure environment guarantees that no residual dust on the lip of the vial can become airborne in the open lab.
Step 4: Decontamination
-
Action: Wipe down the spatula, balance, and hood surface with a 10% bleach solution, followed by 70% ethanol or isopropanol.
-
Causality: The oxidative power of bleach helps degrade the heterocyclic ring system, while the alcohol removes residual organic matter, ensuring a fully decontaminated workspace.
Spill Response & Disposal Plan
In the event of a breach, immediate and methodical action is required to prevent aerosolization.
Protocol: Wet-Wipe Spill Recovery
-
Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure respiratory PPE is donned.
-
Wetting (Do Not Sweep): Gently mist the spilled powder with a compatible solvent (e.g., a water/ethanol mix) using a low-pressure spray. Causality: Dry sweeping generates hazardous aerosols. Wetting binds the powder into a heavy, manageable slurry.
-
Absorption: Place absorbent pads over the wetted spill. Work from the perimeter toward the center to prevent spreading the contamination footprint.
-
Disposal: Place all contaminated pads, gloves, and cleanup materials into a secondary containment bag. Label it strictly as "Hazardous Chemical Waste - DNA Intercalator" and route it for high-temperature incineration. Do not pour solutions down the drain, as aminoquinolines have low water solubility and high ecotoxicity.
Workflow Visualization
Figure 1: Standard operating procedure and spill response workflow for handling DNA-intercalating powders.
References
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Available at:[Link]
-
Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. Journal of Chemical Sciences (Indian Academy of Sciences). Available at:[Link]
-
7-Aminoquinoline (Compound Summary & Hazard Classification). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
